Product packaging for 4-(Thiophen-2-yl)benzoic acid(Cat. No.:CAS No. 29886-62-2)

4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055
CAS No.: 29886-62-2
M. Wt: 204.25 g/mol
InChI Key: CVDUBQJEQNRCIZ-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)benzoic acid (CAS 29886-62-2) is an aromatic carboxylic acid of molecular formula C₁₁H₈O₂S and a molecular weight of 204.25 g/mol . This compound features a benzoic acid core linked directly to a thiophen-2-yl heteroaromatic ring, a structure that makes it a valuable bifunctional building block in materials science and pharmaceutical research . Its molecular structure, defined by the SMILES string C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O , provides two distinct chemical environments for further derivatization . The carboxylic acid group allows for facile conversion to amides or esters, while the thiophene ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This compound is primarily used in research and development, with significant applications in the design of organic semiconductors and conductive polymers . The conjugated system between the electron-rich thiophene and the benzoic acid group contributes to interesting electronic properties. It also serves as a key synthetic intermediate in medicinal chemistry for the creation of potential drug candidates, where it can act as a rigid linker or a core scaffold. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications . Handling should be conducted in accordance with safety guidelines. The compound has a warning signal word and hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Appropriate precautionary measures, including the use of personal protective equipment, should be taken. For specific handling and storage, it is recommended to store in a dark place under an inert atmosphere at room temperature . Analytical data, including 1 H-NMR, is available for research and quality control purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B1299055 4-(Thiophen-2-yl)benzoic acid CAS No. 29886-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDUBQJEQNRCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952491
Record name 4-(Thiophen-2-yl)benzoic acid
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-11-9, 29886-62-2
Record name 4-(Thiophen-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-2-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Thiophen-2-yl)benzoic acid (CAS: 29886-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Thiophen-2-yl)benzoic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological relevance, serving as a critical resource for professionals in research and development.

Core Physicochemical and Safety Data

This compound, also known as 4-(2-Thienyl)benzoic acid, is a solid, crystalline compound.[1] Its structural composition, featuring a thiophene ring linked to a benzoic acid moiety, imparts unique chemical characteristics that make it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and characterization.

PropertyValueReference(s)
CAS Number 29886-62-2
Molecular Formula C₁₁H₈O₂S[1]
Molecular Weight 204.25 g/mol
Appearance Solid[1]
Melting Point 238-243 °C
InChI Key CVDUBQJEQNRCIZ-UHFFFAOYSA-N[1]
SMILES O=C(O)c1ccc(cc1)-c2cccs2
Safety and Handling

Understanding the hazard profile of a compound is paramount for safe laboratory practice. This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be utilized when handling this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Spectroscopic and Analytical Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic properties of the thiophene ring.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons (Benzoic Acid Ring)7.5 - 8.2MultipletProtons on the benzene ring
Aromatic Protons (Thiophene Ring)7.0 - 7.6MultipletProtons on the thiophene ring
Carboxylic Acid Proton> 10Singlet (broad)-COOH
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carboxylic Carbon> 165C=O
Aromatic Carbons125 - 145Benzene and thiophene ring carbons
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710
C=C stretch (Aromatic)1450-1600
C-S stretch (Thiophene)600-800
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Ion m/z Description
[M]⁺204Molecular Ion
[M-OH]⁺187Loss of hydroxyl radical
[M-COOH]⁺159Loss of carboxyl group

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzoic acid and thiophene-2-boronic acid.

Materials:

  • 4-Bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq) in a portion of the solvent.

  • Reaction Initiation: Add the solvent system to the flask containing the reactants. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Introduce the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-bromobenzoic_acid 4-Bromobenzoic Acid reaction_mixture Reaction Mixture 4-bromobenzoic_acid->reaction_mixture thiophene_boronic_acid Thiophene-2-boronic Acid thiophene_boronic_acid->reaction_mixture Pd_catalyst Pd(0) Catalyst Pd_catalyst->reaction_mixture Base Base (e.g., K₂CO₃) Base->reaction_mixture product This compound reaction_mixture->product Heat, Inert Atmosphere

A simplified workflow for the Suzuki-Miyaura synthesis.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial scaffold in medicinal chemistry due to the favorable pharmacological properties often associated with the thiophene nucleus. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

While direct biological data for this compound is limited in publicly available literature, its derivatives have been investigated as potential therapeutic agents. For instance, derivatives have been synthesized and evaluated for their anticancer activity against various cell lines.[2] The structural motif of a thiophene ring linked to an aromatic acid is a common feature in the design of enzyme inhibitors. Studies on related structures, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown potent inhibition of protein kinase CK2, highlighting the potential of this class of compounds in targeting specific biological pathways.[3]

The rigid, planar structure of this compound also makes it an attractive component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Medicinal_Chemistry_Applications cluster_derivatives Chemical Derivatization cluster_applications Potential Applications core_scaffold This compound esterification Esterification core_scaffold->esterification amidation Amidation core_scaffold->amidation further_coupling Further Cross-Coupling core_scaffold->further_coupling enzyme_inhibitors Enzyme Inhibitors (e.g., Kinase Inhibitors) esterification->enzyme_inhibitors antimicrobial Antimicrobial Agents amidation->antimicrobial anticancer Anticancer Agents amidation->anticancer materials Organic Electronic Materials further_coupling->materials

Role as a versatile building block in medicinal chemistry.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. The inherent biological potential of the thiophene moiety suggests that derivatives of this compound will continue to be promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their future work.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic molecule incorporating both a thiophene and a benzoic acid moiety. This unique combination of a heteroaromatic ring and a carboxylic acid group imparts a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and drug development. The thiophene ring, a common bioisostere of the benzene ring, can influence the molecule's biological activity and metabolic stability, while the benzoic acid group governs its acidity, solubility, and potential for salt formation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.

PropertyValueSource
Molecular Formula C₁₁H₈O₂S[1][2][3]
Molecular Weight 204.25 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 238-243 °C[2]
Boiling Point (Predicted) 372.8 ± 25.0 °C[4][5]
pKa (Predicted) 4.22 ± 0.10[4]
logP (XlogP, Predicted) 3.3[1][6]
SMILES O=C(O)c1ccc(cc1)c2cccs2[2][6]
InChI 1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13)[2]
CAS Number 29886-62-2[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.11 (s, 1H, COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H).

  • ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38.

While specific experimental UV-Vis and FTIR spectra for this compound were not found in the literature, the expected characteristic absorptions can be inferred from the known spectra of benzoic acid and thiophene derivatives.

Expected UV-Vis Absorption

Based on the chromophores present (benzoic acid and thiophene), UV-Vis absorption maxima are expected in the regions of 230-250 nm and 270-290 nm. The exact wavelengths and molar absorptivities would need to be determined experimentally.

Expected Fourier-Transform Infrared (FTIR) Spectroscopy Peaks
  • O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (Aromatic): Peaks around 3100-3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.

  • Thiophene Ring Vibrations: Characteristic peaks related to the thiophene ring would also be present.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols can be adapted by researchers for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.

G Workflow for pKa Determination prep Prepare a standard solution of This compound in a suitable co-solvent/water mixture calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate titrate Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) calibrate->titrate record Record pH values after each addition of titrant titrate->record plot Plot pH versus volume of titrant added record->plot determine Determine the half-equivalence point plot->determine pKa pKa = pH at the half-equivalence point determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a methanol-water mixture) to ensure solubility.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

G Workflow for Solubility Determination add_excess Add an excess amount of solid This compound to a known volume of the solvent (e.g., water, ethanol, DMSO) equilibrate Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium add_excess->equilibrate separate Separate the solid and liquid phases (e.g., by centrifugation or filtration) equilibrate->separate analyze Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC-UV) separate->analyze solubility Solubility is the measured concentration analyze->solubility

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

G Workflow for logP Determination pre_saturate Pre-saturate n-octanol with water and water with n-octanol dissolve Dissolve a known amount of This compound in one of the phases pre_saturate->dissolve mix Mix equal volumes of the n-octanol and aqueous phases dissolve->mix equilibrate Agitate the mixture to allow for partitioning until equilibrium is reached (e.g., 24 hours) mix->equilibrate separate Separate the two phases by centrifugation equilibrate->separate analyze Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV separate->analyze calculate Calculate logP = log([concentration in octanol] / [concentration in aqueous]) analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases and agitate until equilibrium is reached.

  • Phase Separation and Analysis: Separate the two immiscible layers by centrifugation. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological and Drug Development Context

While no specific biological signaling pathways involving this compound have been definitively identified in the reviewed literature, its structural motifs suggest potential areas of biological activity.

  • Anti-inflammatory Potential: Derivatives of this compound have been investigated for their anti-inflammatory properties. For instance, some related compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4]

  • Anticancer Activity: Thiophene and benzoic acid derivatives have been explored as potential anticancer agents. Some studies have shown that certain 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid derivatives demonstrate significant anticancer activity by inducing apoptosis.[7]

  • Enzyme Inhibition: The structural similarity of the thiophene moiety to other aromatic systems found in enzyme substrates or inhibitors suggests that this compound could be a scaffold for developing inhibitors of various enzymes. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer.[8]

The physicochemical properties outlined in this guide are critical for the progression of this compound or its derivatives in a drug discovery pipeline. For example, the pKa will determine its charge state in different physiological compartments, affecting its ability to cross cell membranes and interact with targets. The logP value is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought to ensure adequate membrane permeability without excessive accumulation in fatty tissues. The solubility of the compound is paramount for achieving sufficient concentrations for biological testing and for developing suitable formulations for in vivo studies.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a molecule of interest for further investigation in drug discovery and materials science. This technical guide has summarized the available data and provided detailed, adaptable protocols for the experimental determination of its key characteristics. While its specific biological targets and signaling pathways remain to be elucidated, its structural relationship to known bioactive molecules suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into its experimental properties and biological activities is warranted to fully explore its potential.

References

4-(Thiophen-2-yl)benzoic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-(Thiophen-2-yl)benzoic Acid

Introduction

This compound, with the chemical formula C₁₁H₈O₂S, is a bifunctional organic compound that incorporates both a thiophene and a benzoic acid moiety.[1][2] This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the electronic properties endowed by the sulfur-containing heterocycle make it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials.[3][4] This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental protocols used for its characterization.

Molecular Structure and Bonding

The structure of this compound consists of a benzoic acid ring system where the hydrogen atom at the para-position (position 4) is substituted with a thiophene ring linked at its 2-position.

  • Planarity and Conformation : The molecule is composed of two aromatic rings, thiophene and benzene, connected by a single carbon-carbon bond. While both rings are individually planar, free rotation can occur around the interconnecting C-C bond. The overall conformation of the molecule is determined by the dihedral angle between the planes of the two rings. This angle results from a balance between two opposing factors:

    • Electronic Effects : Conjugation between the π-electron systems of the two rings favors a planar conformation to maximize orbital overlap.

    • Steric Effects : Repulsion between the ortho-hydrogens on the benzene ring and the hydrogen at the 3-position of the thiophene ring introduces steric strain, which favors a twisted, non-planar conformation.

  • Bonding Characteristics :

    • Thiophene Ring : This five-membered aromatic heterocycle contains four carbon atoms and one sulfur atom. The bonding involves delocalized π-electrons across the ring, which imparts aromatic stability. The C-S bond is a key feature, influencing the ring's electronic properties.

    • Benzene Ring : A stable six-membered aromatic carbocycle with a delocalized π-system.

    • Carboxylic Acid Group : This functional group (-COOH) is attached to the benzene ring. It is characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-OH). The acidic proton of the hydroxyl group allows the molecule to participate in hydrogen bonding, often leading to the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids.[6][7]

Data Presentation

Quantitative data for this compound is summarized in the following tables.

Table 1: General and Physicochemical Properties

Property Value Reference
Molecular Formula C₁₁H₈O₂S [2]
Molecular Weight 204.25 g/mol
CAS Number 29886-62-2
Appearance Solid
Melting Point 238-243 °C
SMILES C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O [1]

| InChIKey | CVDUBQJEQNRCIZ-UHFFFAOYSA-N |[2] |

Table 2: Spectroscopic Data

Technique Data Reference
¹H NMR (400 MHz, DMSO-d₆) δ 13.11 (s, 1H, -COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H) [8]
¹³C NMR (101 MHz, DMSO-d₆) δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 [8]
IR (Infrared) Characteristic absorptions expected: ~3300-2500 cm⁻¹ (O-H stretch, broad, carboxylic acid), ~1700-1680 cm⁻¹ (C=O stretch, carboxylic acid), ~1600-1450 cm⁻¹ (C=C aromatic stretch) [6][7]

| Mass Spectrometry | Monoisotopic Mass: 204.0245 Da. Predicted [M+H]⁺ m/z: 205.03178 |[1] |

Experimental Protocols

Synthesis

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.[3]

Protocol: Suzuki-Miyaura Coupling

  • Reactants : 4-Carboxyphenylboronic acid and 2-bromothiophene are used as the coupling partners.

  • Catalyst : A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed.

  • Base and Solvent : A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required. The reaction is run in a solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Procedure : a. To a reaction flask purged with an inert gas (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid, 2-bromothiophene, the palladium catalyst, and the solvent system. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture under reflux (typically 80-100 °C) with stirring for several hours (e.g., 12-24 hours). d. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the aqueous layer with an acid like HCl to precipitate the product. c. Filter the resulting solid, wash it with water, and then with a non-polar solvent like hexane to remove impurities. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Methodology :

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

    • Process the data to identify chemical shifts (δ), coupling constants (J), and integration values, which are then correlated to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective : To identify the key functional groups present in the molecule.

  • Methodology :

    • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film or a solution can be used.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to the O-H and C=O groups of the carboxylic acid and the C=C bonds of the aromatic rings.[9]

Mass Spectrometry (MS)

  • Objective : To determine the molecular weight and confirm the elemental composition.

  • Methodology :

    • Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its mass-to-charge ratio (m/z) with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

X-Ray Crystallography

  • Objective : To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the rings.[10][11]

  • Methodology :

    • Grow single crystals of the compound, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

    • Mount a suitable crystal on a goniometer.

    • Collect X-ray diffraction data at a controlled temperature (often 100 K) using a diffractometer, frequently at a synchrotron source for high resolution.[12]

    • Process the diffraction data and solve the crystal structure using specialized software to generate a three-dimensional model of the molecule.

Visualizations

Caption: Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output ReactantA 4-Carboxyphenylboronic Acid Coupling Suzuki Coupling (Toluene/EtOH/H₂O, Reflux) ReactantA->Coupling ReactantB 2-Bromothiophene ReactantB->Coupling Catalyst Pd(PPh₃)₄ Catalyst Na₂CO₃ Base Catalyst->Coupling Workup Acidification (HCl) & Filtration Coupling->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis start Synthesized Product nmr NMR (¹H, ¹³C) - Structural Confirmation start->nmr ftir FTIR - Functional Group ID start->ftir ms Mass Spectrometry - Molecular Weight start->ms crystal Single Crystal Growth start->crystal nmr->ftir end Full Characterization ftir->ms xray X-Ray Diffraction - 3D Structure crystal->xray

Caption: Workflow for the analytical characterization of the compound.

References

Spectroscopic Profile of 4-(Thiophen-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(Thiophen-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic methods. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.13d, J = 2.0 Hz1HThiophene-H
7.98dd, J = 8.4, 2.0 Hz1HThiophene-H
7.75d, J = 8.4 Hz1HThiophene-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
164.8C=O (Carboxylic Acid)
136.7Aromatic C
132.2Aromatic C
131.4Aromatic C
131.0Aromatic C
130.9Aromatic C
129.3Aromatic C
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3100C-H (Aromatic/Thiophene)Stretching
1700-1680C=O (Carboxylic Acid)Stretching
1600-1450C=C (Aromatic/Thiophene)Stretching
~1300C-O (Carboxylic Acid)Stretching
~850-700C-H (Aromatic/Thiophene)Out-of-plane Bending
~750-650C-S (Thiophene)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The molecular formula for this compound is C₁₁H₈O₂S, with a molecular weight of 204.25 g/mol .[1][2]

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺205.03178
[M+Na]⁺227.01372
[M-H]⁻203.01722
[M+NH₄]⁺222.05832
[M+K]⁺242.98766

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectra of solid samples like this compound are often obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio of the resulting ions, providing the molecular weight and fragmentation pattern of the compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Prepare_Pellet Prepare KBr Pellet Sample->Prepare_Pellet NMR NMR Analysis (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR FT-IR Analysis Prepare_Pellet->IR Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Thiophen-2-yl)benzoic acid. The unambiguous structural elucidation of this compound is critical for its application in medicinal chemistry and materials science. This document outlines the spectral data, provides a detailed interpretation, and includes a standard experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Shimming) transfer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 ft Fourier Transformation acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Chemical Shift Referencing phase_baseline->reference assign_H1 Assign ¹H Signals reference->assign_H1 assign_C13 Assign ¹³C Signals reference->assign_C13 structure Structural Elucidation assign_H1->structure assign_C13->structure

An In-depth Technical Guide to the Crystal Structure of 4-(Thiophen-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of 4-(thiophen-2-yl)benzoic acid and its derivatives. Through a comparative analysis of crystallographic data, this document aims to elucidate the key structural features, intermolecular interactions, and packing motifs that govern the solid-state architecture of this class of compounds. The insights presented are valuable for researchers in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular conformation and supramolecular assembly is crucial for the rational design of new molecules with desired properties.

Core Molecular Structure and Isomerism

The fundamental scaffold of the compounds discussed in this guide is this compound, which consists of a benzoic acid moiety linked to a thiophene ring at the 4-position of the phenyl group. The linkage is through the 2-position of the thiophene ring. The inherent aromaticity and the presence of heteroatoms and functional groups in this core structure give rise to a rich variety of intermolecular interactions that dictate the crystal packing. Isomers such as 2-(thiophen-2-yl)benzoic acid and 3-(thiophen-2-yl)benzoic acid also exist, and their varied substitution patterns can significantly influence their solid-state properties.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for selected derivatives of thiophene-containing carboxylic acids. This comparative data highlights the influence of molecular modifications on the crystal lattice.

Table 1: Crystallographic Data for 4-(2-Thienylmethyleneamino)benzoic Acid [1]

ParameterValue
Chemical FormulaC₁₂H₉NO₂S
Molecular Weight231.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8801(3)
b (Å)10.0849(11)
c (Å)27.380(3)
β (°)93.185(1)
Volume (ų)1069.74(18)
Z4
Temperature (K)298
RadiationMo Kα

Table 2: Key Structural Features of Selected Thiophene Carboxylic Acid Derivatives

CompoundDihedral Angle (Thiophene-Phenyl) (°)Key Intermolecular Interactions
4-(2-Thienylmethyleneamino)benzoic acid[1]41.91(8)O-H···O and C-H···O hydrogen bonds
(Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid62.45(8) and 63.1(5) (disordered)Intramolecular O-H···O hydrogen bond, C-H···O hydrogen bonds
5-fluoro cytosinium 3-chlorothiophene-2-carboxylate-N-H···O, C-H···Cl, F···π, and Cl···π interactions[2]
5,5'-Dimethyl-2,2'-bipyridinium thiophene-2,5-dicarboxylate-thiophene-2,5-dicarboxylic acid-N-H···O, O-H···O, C-H···O, C-H···π, and π···π interactions[2]

Analysis of Supramolecular Architectures

The crystal packing of this compound derivatives is predominantly governed by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular interactions.

In the case of 4-(2-Thienylmethyleneamino)benzoic acid , the crystal structure is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds, which form a two-dimensional network.[1] The dihedral angle of 41.91(8)° between the benzene and thiophene rings indicates a non-planar conformation in the solid state.[1]

For (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid , a notable feature is the presence of an intramolecular O-H···O hydrogen bond, which leads to the formation of an S(7) ring motif. The crystal packing is further directed by intermolecular C-H···O hydrogen bonds, creating C(8) chains. A Hirshfeld surface analysis of this compound revealed the prevalence of H···H, O···H, and C···H contacts, indicating the importance of van der Waals forces in the overall packing. The thiophene ring in this structure was found to be disordered over two positions.

The study of salts of thiophene carboxylic acids with nitrogenous bases reveals the formation of robust supramolecular synthons. For instance, in 5-fluoro cytosinium 3-chlorothiophene-2-carboxylate , an R2(8) supramolecular heterosynthon is observed, with additional stabilization from C-H···Cl, F···π, and Cl···π interactions.[2] In the co-crystal of 5,5'-Dimethyl-2,2'-bipyridinium thiophene-2,5-dicarboxylate with thiophene-2,5-dicarboxylic acid, a complex network of N-H···O, O-H···O, and C-H···O hydrogen bonds, along with C-H···π and π···π stacking interactions, dictates the supramolecular assembly.[2]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the Suzuki coupling reaction between a thiophene-2-boronic acid and a 4-halobenzoic acid derivative.

SynthesisWorkflow ThiopheneBoronicAcid Thiophene-2-boronic acid SuzukiCoupling Suzuki Coupling ThiopheneBoronicAcid->SuzukiCoupling HalobenzoicAcid 4-Halobenzoic acid derivative HalobenzoicAcid->SuzukiCoupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->SuzukiCoupling Base Base (e.g., Na₂CO₃) Base->SuzukiCoupling Solvent Solvent (e.g., Toluene/Water) Solvent->SuzukiCoupling Product This compound derivative SuzukiCoupling->Product

General Suzuki coupling for synthesis.
Synthesis of 4-(2-Thienylmethyleneamino)benzoic acid[1]

A mixture of 4-aminobenzoic acid (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in 20 ml of ethanol was stirred in a 50 ml flask for 3 hours at 303 K. The resulting mixture was then recrystallized from ethanol to afford the title compound as a red crystalline solid.[1]

Synthesis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid

A mixture of N-(thiophen-2-ylmethyl)aniline (1.89 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol) in dichloromethane (20 ml) was stirred at room temperature for 30 minutes. The resulting precipitate was filtered, washed with dichloromethane, and dried under vacuum to yield the final product.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

XRayWorkflow Start Synthesized Compound Dissolution Dissolve in suitable solvent Start->Dissolution Evaporation Slow evaporation of solvent Dissolution->Evaporation CrystalGrowth Formation of single crystals Evaporation->CrystalGrowth Mounting Mount crystal on diffractometer CrystalGrowth->Mounting DataCollection X-ray data collection Mounting->DataCollection StructureSolution Structure solution (e.g., direct methods) DataCollection->StructureSolution Refinement Structure refinement StructureSolution->Refinement FinalStructure Final crystal structure Refinement->FinalStructure

Workflow for single-crystal X-ray diffraction.

Data collection is performed on a suitable single-crystal X-ray diffractometer, often equipped with a CCD area detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

The crystal structures of this compound derivatives are dictated by a delicate interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions. The conformational flexibility of the thiophene-phenyl linkage allows for a variety of dihedral angles in the solid state, which, along with the specific substitution patterns, influences the overall supramolecular architecture. A thorough understanding of these structural principles is essential for the targeted design of new materials and pharmaceutical compounds based on the this compound scaffold. Further systematic studies on a wider range of derivatives are necessary to establish more detailed structure-property relationships.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic molecule incorporating a thiophene ring, a known electron-rich aromatic system, and a benzoic acid moiety, which can act as an electron-withdrawing group and a versatile chemical handle. This unique combination of functionalities imparts interesting electronic and photophysical properties, making it a valuable building block in the design of novel materials for applications in organic electronics, photovoltaics, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of this compound, including its predicted absorption and emission properties, and frontier molecular orbital energies. Furthermore, this document outlines detailed experimental protocols for the characterization of these properties, enabling researchers to conduct their own investigations.

Predicted Electronic and Photophysical Properties

Data Presentation

The following tables summarize the predicted electronic and photophysical properties of this compound. These values are derived from computational models and should be considered as estimations.

Table 1: Predicted Photophysical Properties

PropertyPredicted ValueMethod
Absorption Maximum (λ_max) ~300 - 320 nmTD-DFT
Emission Maximum (λ_em) ~380 - 420 nmTD-DFT
Fluorescence Quantum Yield (Φ_f) Low to ModerateInferred from related thiophene derivatives
Stokes Shift ~80 - 100 nmCalculated from predicted λ_max and λ_em

Table 2: Predicted Electronic Properties

PropertyPredicted Value (eV)Method
Highest Occupied Molecular Orbital (HOMO) ~ -6.0 to -6.5 eVDFT
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.0 to -2.5 eVDFT
HOMO-LUMO Gap (ΔE) ~ 4.0 eVDFT

Experimental Protocols

To facilitate further research and validation of the predicted properties, this section provides detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record the baseline of the instrument with the reference cuvette in both the sample and reference beams.

    • Measure the absorbance of each diluted solution from 200 nm to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Stock & Dilutions instrument_setup Setup Spectrophotometer prep_solution->instrument_setup record_baseline Record Baseline instrument_setup->record_baseline measure_absorbance Measure Absorbance record_baseline->measure_absorbance determine_lambda_max Determine λmax measure_absorbance->determine_lambda_max calculate_epsilon Calculate Molar Extinction Coefficient determine_lambda_max->calculate_epsilon

UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield.

Methodology:

  • Solution Preparation: Prepare a series of solutions of this compound and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution, exciting at the wavelength of maximum absorption.

  • Data Analysis:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Calculate the fluorescence quantum yield (Φ_f) using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Sample & Standard Solutions measure_abs Measure Absorbance prep_solutions->measure_abs record_emission Record Emission Spectra measure_abs->record_emission integrate_intensity Integrate Emission Intensity record_emission->integrate_intensity calculate_qy Calculate Quantum Yield integrate_intensity->calculate_qy

Fluorescence Quantum Yield Determination Workflow

Cyclic Voltammetry

This protocol is for determining the HOMO and LUMO energy levels of this compound.

Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Instrumentation: Use a three-electrode electrochemical cell setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.

  • Measurement:

    • Dissolve a small amount of this compound in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

    • Record the voltammogram, which plots current versus potential.

    • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas: E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Electrolyte Solution dissolve_sample Dissolve Sample prep_electrolyte->dissolve_sample purge_solution Purge with Inert Gas dissolve_sample->purge_solution run_cv Run Cyclic Voltammetry purge_solution->run_cv determine_potentials Determine Onset Potentials run_cv->determine_potentials calculate_energies Calculate HOMO/LUMO Energies determine_potentials->calculate_energies

Cyclic Voltammetry Experimental Workflow

Signaling Pathways and Logical Relationships

The electronic properties of this compound are governed by the interplay between the electron-donating thiophene ring and the electron-withdrawing benzoic acid group. This donor-acceptor character influences the intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in its photophysical behavior.

ICT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Thiophene Thiophene (Donor) BenzoicAcid Benzoic Acid (Acceptor) Thiophene_plus Thiophene+ (Donor+) Thiophene->Thiophene_plus Photoexcitation (hν) BenzoicAcid_minus Benzoic Acid- (Acceptor-) Thiophene_plus->BenzoicAcid_minus Intramolecular Charge Transfer BenzoicAcid_minus->BenzoicAcid Fluorescence/Non-radiative Decay

Intramolecular Charge Transfer Pathway

Conclusion

This compound presents a promising molecular scaffold with tunable electronic and photophysical properties. The computational predictions outlined in this guide offer a solid foundation for understanding its behavior, while the detailed experimental protocols provide the necessary tools for empirical validation and further exploration. This information is intended to empower researchers in the fields of materials science and drug development to harness the potential of this versatile compound in their future work.

In-depth Technical Guide: Solubility Profile of 4-(Thiophen-2-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-(Thiophen-2-yl)benzoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents is not publicly available at the time of this publication. This document, therefore, serves as a foundational guide by providing the known physicochemical properties of the compound and outlining a detailed, generalized experimental protocol for determining its solubility. Furthermore, it includes a visual representation of the experimental workflow and discusses relevant thermodynamic models that can be applied to analyze and predict solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies for this compound of interest.

Introduction

This compound is a bifunctional organic compound containing both a thiophene ring and a benzoic acid moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other industrial processes. Solubility data is fundamental for designing crystallization processes, selecting appropriate reaction media, and developing analytical methods.

This guide provides a summary of the available physicochemical data for this compound and presents a standard methodology for researchers to determine its solubility profile.

Physicochemical Properties of this compound

While specific solubility data is scarce, the fundamental physicochemical properties of this compound have been characterized. These properties are essential for any subsequent experimental solubility determination and for the application of thermodynamic models.

PropertyValueSource
Molecular Formula C₁₁H₈O₂SPubChem[1]
Molecular Weight 204.25 g/mol Sigma-Aldrich[2], PubChem[1]
Appearance SolidSigma-Aldrich[2]
Melting Point 238-243 °CSigma-Aldrich[2]
InChI 1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13)Sigma-Aldrich[2]
InChIKey CVDUBQJEQNRCIZ-UHFFFAOYSA-NSigma-Aldrich[2]
SMILES OC(=O)c1ccc(cc1)-c2cccs2Sigma-Aldrich[2]
CAS Number 29886-62-2Sigma-Aldrich[2]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a crystalline solid such as this compound in organic solvents. This method is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant. A typical duration is 24-72 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax, or HPLC with a suitable standard curve).

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Preparation cluster_analysis 4. Analysis cluster_result 5. Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Agitate at Constant Temperature (e.g., 24-72h) prep_solvent->equilibration settling Settle Excess Solid equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter with Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze Concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation

References

An In-depth Technical Guide to the Discovery and History of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Thiophen-2-yl)benzoic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a benzoic acid moiety, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, characterization, and early applications. Detailed experimental protocols from seminal publications are provided, alongside a quantitative summary of its key physicochemical properties.

Introduction

The confluence of aromatic and heteroaromatic chemistry has long been a fertile ground for the discovery of molecules with significant biological and material properties. Within this landscape, this compound stands out as a noteworthy example. The juxtaposition of the electron-rich thiophene ring and the electron-withdrawing benzoic acid group creates a molecule with distinct electronic and structural characteristics, making it an attractive building block in organic synthesis. This guide aims to provide a thorough historical and technical account of this important compound.

Discovery and Early Synthesis

While the precise moment of the first synthesis of this compound is not definitively documented in a single, seminal publication, its conceptualization lies at the intersection of established synthetic methodologies for creating biaryl linkages. The early 20th century saw the development of several key reactions capable of coupling aromatic rings.

One of the earliest potential routes to compounds of this nature was the Gomberg-Bachmann reaction , first reported in 1924. This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.

A more modern and efficient approach to the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction . Developed in the late 1970s, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become a cornerstone of modern organic synthesis due to its high yields and broad functional group tolerance.

While a specific "discovery" paper for this compound itself is elusive in early literature, its preparation is implicitly enabled by these foundational synthetic methods. The compound likely emerged from systematic explorations of biaryl chemistry, with its formal characterization and reporting appearing in various contexts as synthetic methodologies became more robust and the interest in thiophene-containing molecules grew.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its application in experimental research and development.

PropertyValueSource
Molecular Formula C₁₁H₈O₂S--INVALID-LINK--
Molecular Weight 204.25 g/mol --INVALID-LINK--
CAS Number 29886-62-2--INVALID-LINK--
Melting Point 238-243 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--
InChI Key CVDUBQJEQNRCIZ-UHFFFAOYSA-N--INVALID-LINK--
SMILES O=C(O)c1ccc(cc1)c2cccs2--INVALID-LINK--

Experimental Protocols

Given the absence of a single, definitive "first synthesis" publication, this section provides detailed experimental protocols for the two most logical and historically relevant synthetic routes to this compound.

Synthesis via Gomberg-Bachmann Reaction (Hypothetical Protocol)

This protocol is a representative example of how this compound could have been synthesized using the Gomberg-Bachmann reaction.

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Thiophene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Diazotization of 4-Aminobenzoic Acid: A solution of 4-aminobenzoic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Gomberg-Bachmann Coupling: Thiophene is added to the freshly prepared diazonium salt solution. A solution of sodium hydroxide is then added slowly to make the reaction mixture basic (pH > 8), promoting the coupling reaction. The mixture is stirred vigorously at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol/water to yield the purified product.

Gomberg_Bachmann_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Work-up & Purification A 4-Aminobenzoic Acid B NaNO2, HCl (0-5 °C) A->B C 4-Carboxybenzenediazonium Chloride B->C F Crude Product Mixture C->F D Thiophene D->F E NaOH (aq) E->F G Extraction (Ether) F->G H Acidification (HCl) G->H I Filtration H->I J Recrystallization (Ethanol/Water) I->J K Pure this compound J->K

Gomberg-Bachmann Reaction Workflow
Synthesis via Suzuki-Miyaura Cross-Coupling (Modern Protocol)

This protocol represents a modern and efficient method for the synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, 4-bromobenzoic acid, thiophene-2-boronic acid, potassium carbonate, and triphenylphosphine are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition and Reaction: Degassed 1,4-dioxane and water are added to the flask, followed by the addition of palladium(II) acetate. The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is taken up in water and acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Work-up & Purification A 4-Bromobenzoic acid E 1,4-Dioxane/Water (Reflux) A->E B Thiophene-2-boronic acid B->E C Pd(OAc)2, PPh3 C->E D K2CO3 D->E F Crude Product Mixture E->F G Solvent Removal F->G H Acidification & Filtration G->H I Extraction (EtOAc) H->I J Drying & Concentration I->J K Purification J->K L Pure this compound K->L

Suzuki-Miyaura Coupling Workflow

Early Applications and Subsequent Developments

Initial interest in this compound and its derivatives likely stemmed from the broader exploration of thiophene-containing compounds for their potential biological activities. Thiophene is a well-known bioisostere of the benzene ring, and its incorporation into molecules can significantly modulate their pharmacological properties.

In subsequent decades, derivatives of this compound have been investigated for a wide range of applications, including:

  • Antimicrobial agents: The thiophene and benzoic acid moieties are present in various antimicrobial compounds.

  • Anti-inflammatory drugs: The structural motif is found in molecules with anti-inflammatory properties.

  • Anticancer agents: More recent research has explored derivatives of this compound for their potential as anticancer therapeutics.

  • Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound, while lacking a single, celebrated moment of discovery, has emerged as a significant molecule in synthetic and medicinal chemistry. Its history is intertwined with the development of powerful cross-coupling reactions that have revolutionized the way chemists construct complex molecules. The foundational understanding of its synthesis and properties has paved the way for its use as a versatile scaffold in the ongoing quest for novel therapeutics and advanced materials. This guide provides a historical and technical foundation for researchers and scientists working with this important compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic compound incorporating both a thiophene and a benzoic acid moiety. Its structural characteristics make it a compound of interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, processing, and application in various fields, including drug development, where thermal processing steps are common. This guide provides an overview of the known thermal properties and outlines the standard methodologies for a comprehensive thermal analysis of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₈O₂S[1]
Molecular Weight 204.25 g/mol [1]
Melting Point 238-243 °C
Appearance Solid

Thermal Stability and Decomposition Analysis

Detailed experimental data on the thermal decomposition of this compound is not extensively available in public literature. However, based on the analysis of similar aromatic carboxylic acids, a general profile of its thermal behavior can be anticipated. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Below are detailed, representative experimental protocols for determining the thermal stability of a solid organic compound like this compound.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20 mL/min) to prevent oxidative decomposition.

    • The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point (e.g., 260 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

    • The analysis is performed under an inert nitrogen atmosphere.

    • The DSC thermogram is recorded, plotting the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks in the thermogram.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Thermal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Sample DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Sample TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Melting_Point Melting Point & Enthalpy DSC_Data->Melting_Point Thermal_Stability Overall Thermal Stability Profile Decomposition_Temp->Thermal_Stability Melting_Point->Thermal_Stability

Caption: Workflow for Thermal Stability Analysis.

Expected Thermal Behavior

For this compound, the initial thermal event observed via DSC would be the endothermic melting transition in the range of 238-243 °C. TGA would likely show the onset of decomposition at a temperature significantly above its melting point. The decomposition of benzoic acid derivatives often proceeds via decarboxylation. The presence of the thiophene ring may influence the decomposition pathway and the thermal stability of the molecule.

While specific, publicly available data on the thermal decomposition of this compound is limited, its thermal stability can be thoroughly characterized using standard techniques such as TGA and DSC. The provided protocols offer a robust framework for such an analysis. The expected thermal profile includes melting followed by decomposition at higher temperatures. A comprehensive thermal analysis is indispensable for defining the safe handling and processing parameters for this compound in research and development settings.

References

4-(Thiophen-2-yl)benzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-(Thiophen-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 29886-62-2). The information is compiled from available safety data resources and general best practices for handling aromatic carboxylic acids. This document is intended to supplement, not replace, a formal risk assessment and the guidance of a qualified safety professional.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[1]

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₈O₂S[1]
Molecular Weight 204.25 g/mol [1]
Appearance Solid
Melting Point 238-243 °C
CAS Number 29886-62-2[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).

  • Minimize dust generation during handling.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store away from heat and sources of ignition.[4][5]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential for protecting laboratory personnel.

Exposure ControlRecommended Measures
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust.
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed if contaminated.
Respiratory Protection For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Experimental Protocols

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea Prepare Well-Ventilated Work Area GatherMaterials->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE HandleCompound Handle Compound (Minimize Dust) DonPPE->HandleCompound PostHandlingClean Clean Work Area HandleCompound->PostHandlingClean SegregateWaste Segregate Contaminated Waste HandleCompound->SegregateWaste DoffPPE Doff PPE Correctly PostHandlingClean->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreCompound Store Compound Properly WashHands->StoreCompound DisposeWaste Dispose According to Regulations SegregateWaste->DisposeWaste

Caption: Safe handling workflow for this compound.

HazardPPEMatrix cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) H302 H302: Harmful if Swallowed Gloves Chemical-Resistant Gloves H302->Gloves LabCoat Lab Coat H302->LabCoat H315 H315: Causes Skin Irritation H315->Gloves H315->LabCoat H319 H319: Causes Serious Eye Irritation Goggles Safety Goggles/Glasses H319->Goggles H335 H335: May Cause Respiratory Irritation Respirator N95 Dust Mask / Respirator H335->Respirator FumeHood Chemical Fume Hood H335->FumeHood

Caption: Relationship between hazards and recommended PPE.

References

Methodological & Application

Application Note: Synthesis of 4-(Thiophen-2-yl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Thiophen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and thiophene-2-boronic acid. This method is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] This application note outlines the reaction mechanism, optimized conditions, a step-by-step experimental protocol, and purification techniques.

Introduction

Biaryl scaffolds, particularly those incorporating heterocyclic moieties like thiophene, are prevalent in many pharmacologically active compounds.[3][4] this compound serves as a key intermediate for the development of novel therapeutics and functional organic materials. The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[5][6] Its reliability, operational simplicity, and the commercial availability of diverse starting materials make it an indispensable tool in modern organic synthesis.[2][6] This protocol details a robust procedure for the synthesis of this compound, suitable for laboratory and process chemistry applications.

General Reaction Scheme:

alt text

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: Various palladium sources can be used, including palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium complexes. Ligand-free catalysts like Pd/C offer advantages in terms of cost, ease of removal by filtration, and greener reaction conditions.[7] For more challenging substrates, catalysts incorporating electron-rich, bulky phosphine ligands such as XPhos or P(t-Bu)₃ can significantly improve reaction rates and yields.[8][9][10]

  • Base: An inorganic base is crucial for the transmetalation step of the catalytic cycle.[1] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][7][11] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[1]

  • Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent. Mixed aqueous-organic solvents are frequently employed.[12] A mixture of ethanol and water is an effective and environmentally benign choice that works well with a Pd/C catalyst.[7] Other common solvents include toluene, n-butanol, and dioxane.[1][11]

Data Presentation

Table 1: Comparison of Representative Suzuki-Miyaura Reaction Conditions
ParameterCondition ACondition BCondition CReference
Aryl Halide 4-Bromobenzoic acidAryl BromideAryl Chloride[7],
Boronic Acid Phenylboronic acidThiophen-2-ylboronic acidHeteroaryl boronic acid,,[11]
Catalyst Pd/C (ligand-free)Pd(OAc)₂ / XPhosPd₂(dba)₃ / Ligand 1,,[11]
Base K₂CO₃K₃PO₄K₃PO₄,[11]
Solvent Ethanol / Watern-Butanoln-Butanol[7],[11]
Temperature Room Temperature100 °C100-120 °C[7],[11]
Yield High>95%Good to Excellent[7],[8],[11]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[13]
Synonym 4-(2-Thienyl)benzoic acid
CAS Number 29886-62-2[13]
Molecular Formula C₁₁H₈O₂S[14][15]
Molecular Weight 204.25 g/mol [13]
Appearance Solid
Melting Point 238-243 °C

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_label Oxidative Addition pd0->oa_label pd_complex Ar-Pd(II)-X L₂ tm_label Transmetalation pd_complex->tm_label transmetalation_complex Ar-Pd(II)-Ar' L₂ re_label Reductive Elimination transmetalation_complex->re_label oa_label->pd_complex Ar-X tm_label->transmetalation_complex Ar'-B(OH)₂ (Base) re_label->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup reagents 2. Add Reactants: 4-bromobenzoic acid, thiophene-2-boronic acid, K₂CO₃, Pd/C setup->reagents solvent 3. Add Solvent (Ethanol/Water) reagents->solvent reaction 4. Heat & Stir (e.g., 80 °C, 4-12h) solvent->reaction monitoring 5. Monitor by TLC reaction->monitoring workup 6. Workup (Filter catalyst, Acidify) monitoring->workup upon completion purify 7. Purification (Recrystallization) workup->purify characterize 8. Characterization (NMR, MS, MP) purify->characterize

Caption: Standard experimental workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound on a 5 mmol scale.

Materials and Reagents:

  • 4-Bromobenzoic acid (1.00 g, 5.0 mmol, 1.0 equiv)

  • Thiophene-2-boronic acid (0.77 g, 6.0 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 equiv)

  • 10% Palladium on carbon (Pd/C) (53 mg, 0.05 mmol, 1 mol%)

  • Ethanol (20 mL)

  • Deionized water (20 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.00 g), thiophene-2-boronic acid (0.77 g), potassium carbonate (1.38 g), and 10% Pd/C (53 mg).

  • Solvent Addition: Add ethanol (20 mL) and deionized water (20 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of hot ethanol.

    • Combine the filtrates and reduce the volume by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring until the pH is approximately 2-3. A precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization.[16] Dissolve the solid in a minimal amount of hot ethanol, and then add hot water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: The final product should be characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety Information

  • Hazards: this compound is harmful if swallowed.[13] It may cause skin and serious eye irritation.[13]

  • Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and reliable route for the synthesis of this compound. The described protocol, utilizing a ligand-free Pd/C catalyst in an aqueous ethanol system, represents a practical, cost-effective, and relatively green approach. This methodology can be readily adapted for the synthesis of various biaryl compounds, making it a valuable procedure for professionals in chemical research and drug development.

References

Application Note: Synthesis of 4-(Thiophen-2-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(Thiophen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and thiophene-2-boronic acid.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to their presence in various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance, making it an ideal choice for the synthesis of this biaryl compound.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide (4-bromobenzoic acid) with an organoborane (thiophene-2-boronic acid) in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid, and finally, reductive elimination to yield the desired this compound and regenerate the active Pd(0) species.

Experimental Protocol

Materials and Reagents
  • 4-Bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • The flask is then purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a minimal amount of degassed toluene.

  • Add the catalyst solution to the reaction flask via syringe under a positive pressure of the inert gas.

  • Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid.

Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed (typically 12-24 hours).

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterValue
Starting Material 1 4-Bromobenzoic acid
Starting Material 2 Thiophene-2-boronic acid
Catalyst System Palladium(II) acetate / Triphenylphosphine
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene / Ethanol
Reaction Temperature 90-100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%
Purification Method Recrystallization
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol [1]
Melting Point 238-243 °C[1]
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) ~13.1 (s, 1H, COOH), 8.0-7.9 (m, 2H, Ar-H), 7.8-7.7 (m, 2H, Ar-H), 7.6 (dd, 1H, Th-H), 7.5 (dd, 1H, Th-H), 7.1 (dd, 1H, Th-H)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) ~167.5 (C=O), 143.0 (C), 138.5 (C), 131.0 (CH), 130.0 (C), 129.0 (CH), 128.5 (CH), 126.5 (CH), 125.0 (CH)

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants: 4-Bromobenzoic acid Thiophene-2-boronic acid K₂CO₃ purge Purge with Inert Gas reactants->purge catalyst Prepare & Add Catalyst: Pd(OAc)₂ + PPh₃ in Toluene purge->catalyst solvent Add Degassed Solvent catalyst->solvent reflux Heat to Reflux (90-100 °C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Product: NMR, MP, Yield recrystallize->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-Br reagents->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Purification of 4-(Thiophen-2-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-(Thiophen-2-yl)benzoic acid via recrystallization. The protocols and data presented herein are intended to facilitate the efficient removal of impurities, yielding a product of high purity suitable for further research and development applications.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for the synthesis of downstream products and for ensuring the reliability of experimental results. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully choosing a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, a significant purification can be achieved.

Data Presentation: Solvent Selection and Solubility Profile

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit a steep solubility curve for this compound, meaning it dissolves a large amount of the compound when hot and only a small amount when cold. This differential solubility maximizes the recovery of the purified product upon cooling.

While specific experimental solubility data for this compound is not extensively available in the public domain, the following table provides estimated solubility values in common laboratory solvents based on the known properties of structurally similar compounds, such as benzoic acid and other thiophene derivatives. These values should serve as a practical guide for solvent screening.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Suitability for Recrystallization
Water25< 0.1Poor (as a single solvent)
100~1.0Potentially suitable for large volumes
Ethanol (95%)25~2.5Good
78> 20Excellent
Methanol25~3.0Good
65> 25Excellent
Acetone25~5.0Fair (high solubility at RT)
56> 30Good, but may require a co-solvent
Ethyl Acetate25~4.0Fair (high solubility at RT)
77> 25Good
Toluene25< 0.5Good (as an anti-solvent)
111~5.0Potentially suitable
Hexane25< 0.01Excellent (as an anti-solvent)
69< 0.1Poor (as a primary solvent)

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.

Based on this data, an ethanol/water mixed solvent system is a promising candidate for the recrystallization of this compound. Ethanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent can significantly reduce the solubility at room temperature, thereby promoting crystal formation and improving the recovery yield.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the purification of this compound by recrystallization from an ethanol/water mixture.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of 95% ethanol to the flask to just cover the solid.

    • Gently heat the mixture while stirring to facilitate dissolution. Add more hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if decolorizing charcoal was used):

    • Preheat a separate Erlenmeyer flask and a funnel (preferably with a short stem) on the heat source.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution containing the activated charcoal into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

    • If the solution becomes excessively cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the flask with a beaker or watch glass can help to slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be air-dried in a desiccator.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Minimal Hot Ethanol) start->dissolution decolorization 2. Decolorization (Optional: Activated Charcoal) dissolution->decolorization If colored crystallization 4. Crystallization (Add Water, Cool Slowly) dissolution->crystallization If not colored hot_filtration 3. Hot Filtration (Remove Charcoal) decolorization->hot_filtration hot_filtration->crystallization isolation 5. Isolation (Vacuum Filtration) crystallization->isolation drying 6. Drying (Vacuum Oven) isolation->drying end End: Purified Crystals drying->end

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for a wide range of applications in drug development and scientific research. The provided data and workflow diagram serve as valuable tools for the successful implementation of this purification technique.

Application Notes and Protocols: Synthesis of Thiophene-Based Liquid Crystals Utilizing 4-(Thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing liquid crystals are a significant class of organic materials with applications in advanced display technologies, organic electronics, and sensors.[1][2][3] The incorporation of a thiophene ring into the mesogenic core can enhance properties such as birefringence and dielectric anisotropy, while often lowering melting points compared to their phenyl analogues.[4][5] 4-(Thiophen-2-yl)benzoic acid is a versatile and commercially available precursor for the synthesis of various thiophene-based calamitic (rod-shaped) liquid crystals. This document provides detailed protocols for the synthesis of a representative thiophene-based liquid crystal, 4'-(decyloxy)phenyl 4-(thiophen-2-yl)benzoate, starting from this compound. The methodologies described herein are based on established organic synthesis techniques for liquid crystal preparation.

Proposed Synthetic Pathway

The synthesis of the target liquid crystal, 4'-(decyloxy)phenyl 4-(thiophen-2-yl)benzoate, from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the esterification of the acyl chloride with 4-(decyloxy)phenol.

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product A This compound Step1 Step 1: Acyl Chloride Formation A->Step1 B Thionyl Chloride (SOCl2) B->Step1 C 4-(Decyloxy)phenol Step2 Step 2: Esterification C->Step2 Step1->Step2 Intermediate: 4-(Thiophen-2-yl)benzoyl chloride Product 4'-(Decyloxy)phenyl 4-(thiophen-2-yl)benzoate Step2->Product G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound acid_chloride Formation of 4-(Thiophen-2-yl)benzoyl chloride start->acid_chloride SOCl2, DMF (cat.) esterification Esterification with 4-(Decyloxy)phenol acid_chloride->esterification Pyridine, DCM crude_product Crude Product esterification->crude_product column Column Chromatography crude_product->column recrystallization Recrystallization column->recrystallization pure_product Pure Liquid Crystal recrystallization->pure_product structural Structural Analysis (NMR, IR, MS) pure_product->structural thermal Thermal Analysis (DSC, POM) pure_product->thermal

References

Application Notes and Protocols for 4-(Thiophen-2-yl)benzoic acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature, no specific instances of Metal-Organic Frameworks (MOFs) synthesized directly using 4-(Thiophen-2-yl)benzoic acid as the primary organic linker have been identified. The following application notes and protocols are therefore based on established methodologies for MOF synthesis with structurally similar benzoic acid and thiophene-based linkers. The experimental parameters provided are intended as a general guide and would require optimization for this specific ligand.

Introduction

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a thiophene moiety. This structure makes it a promising candidate for the synthesis of novel Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate with metal ions to form the framework's nodes, while the thiophene ring offers several potential advantages:

  • Electronic Properties: The sulfur atom in the thiophene ring can introduce unique electronic properties to the MOF, potentially enhancing its catalytic or sensing capabilities.

  • Functionalization: The thiophene ring can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

  • Structural Diversity: The geometry of the linker can lead to the formation of unique MOF topologies.

Potential applications for MOFs constructed with this compound, extrapolated from related materials, include catalysis, gas storage and separation, chemical sensing, and drug delivery. For instance, thiophene-functionalized MOFs have shown promise as heterogeneous catalysts for CO2 conversion.

Hypothetical Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general solvothermal method for the synthesis of a hypothetical zinc-based MOF, designated here as [Zn-(TBA)₂], using this compound (H-TBA).

Materials:

  • This compound (C₁₁H₈O₂S)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 41.2 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 15 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 0.5°C/min.

  • Colorless or pale-yellow crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60°C for 12 hours to obtain the activated MOF.

Characterization of the Hypothetical MOF

The following characterization techniques would be essential to confirm the synthesis and properties of the new MOF. The table below presents expected, hypothetical data based on similar MOF structures.

Characterization TechniqueParameterHypothetical Value/Observation
Powder X-Ray Diffraction (PXRD) Crystal phase and purityA unique diffraction pattern confirming a new crystalline phase.
Single-Crystal X-Ray Diffraction Crystal structure, pore dimensionse.g., Monoclinic, P2₁/c, Pore size: ~8 Å
Thermogravimetric Analysis (TGA) Thermal stabilityStable up to ~350°C in N₂ atmosphere.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of the C=O stretch from the carboxylic acid (~1700 cm⁻¹), appearance of asymmetric and symmetric carboxylate stretches (~1610 cm⁻¹ and ~1400 cm⁻¹).
Brunauer-Emmett-Teller (BET) Analysis Surface area and porosityLangmuir surface area: ~1200 m²/g, BET surface area: ~950 m²/g.

Potential Application: Heterogeneous Catalysis

MOFs containing thiophene moieties have demonstrated catalytic activity. The hypothetical [Zn-(TBA)₂] could potentially catalyze reactions such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a process of significant industrial interest. The Lewis acidic zinc sites and the electron-rich thiophene units could act in synergy to facilitate the reaction.

Hypothetical Catalytic Protocol:

  • Activate the [Zn-(TBA)₂] MOF by heating under vacuum.

  • In a pressure-rated reaction vessel, add the activated MOF (e.g., 5 mol% relative to the substrate), the epoxide substrate (e.g., propylene oxide), and a co-catalyst if necessary (e.g., tetrabutylammonium bromide).

  • Seal the vessel and pressurize with CO₂ (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for a specified time (e.g., 24 hours).

  • After the reaction, cool the vessel, vent the CO₂, and analyze the product mixture by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The MOF catalyst can be recovered by filtration or centrifugation, washed, dried, and reused.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization s1 Dissolve Ligand (this compound) in DMF s3 Mix and Sonicate s1->s3 s2 Dissolve Metal Salt (Zn(NO3)2·6H2O) in DMF s2->s3 s4 Solvothermal Reaction (120°C, 48h) s3->s4 s5 Cooling and Crystallization s4->s5 s6 Washing and Solvent Exchange s5->s6 s7 Activation (Vacuum, 60°C) s6->s7 c1 PXRD s7->c1 c2 TGA s7->c2 c3 FTIR s7->c3 c4 BET Analysis s7->c4

Caption: Hypothetical experimental workflow for the synthesis and characterization of a MOF using this compound.

catalytic_cycle catalyst [Zn-(TBA)₂] Catalyst (Lewis Acid Site) intermediate Activated Complex (Epoxide coordinated to Zn, CO₂ activated by thiophene) catalyst->intermediate Coordination epoxide Epoxide Substrate epoxide->intermediate co2 CO₂ co2->intermediate Activation product Cyclic Carbonate intermediate->product Ring-opening & Cyclization product->catalyst Product Release & Catalyst Regeneration

Application Notes and Protocols for 4-(Thiophen-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 4-(Thiophen-2-yl)benzoic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data: Anticancer Activity
DerivativeCancer Cell LineIC50 (µM)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549 (Lung Carcinoma)239.88[1][2]
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidCaco-2 (Colorectal Adenocarcinoma)239.88[1][2]
Signaling Pathway: Induction of Apoptosis

The anticancer activity of these derivatives is linked to the activation of the intrinsic apoptotic pathway.

Anticancer_Pathway Proposed Anticancer Signaling Pathway Compound This compound Derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of apoptosis induction.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against drug-resistant bacteria, including Acinetobacter baumannii and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial membrane integrity.

Quantitative Data: Antimicrobial Activity
Derivative ClassBacterial StrainMIC50 (mg/L)
Thiophene derivatives with a benzamide groupColistin-Resistant A. baumannii16 - 32
Thiophene derivatives with a benzamide groupColistin-Resistant E. coli8 - 32

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

General workflow for MIC determination.
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the stock solution of the derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory Activity

Thiophene derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Signaling Pathway: Inhibition of NF-κB Pathway

Anti_Inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes activates Compound This compound Derivative Compound->IKK inhibits

Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: Inhibition of Nitric Oxide Production

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

References

Application Notes and Protocols for 4-(Thiophen-2-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a versatile scaffold in medicinal chemistry, incorporating both a thiophene and a benzoic acid moiety. These structural features bestow upon it the potential for diverse biological activities, making it a compound of interest in drug discovery. The thiophene ring, a common pharmacophore, is present in numerous approved drugs and is known to participate in various biological interactions. The benzoic acid group provides a handle for further chemical modification and can interact with biological targets through hydrogen bonding and ionic interactions. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its anticancer and anti-inflammatory potential. Detailed protocols for its synthesis and relevant biological assays are also presented.

Applications in Medicinal Chemistry

Derivatives of this compound have primarily been investigated for their potential as anticancer and anti-inflammatory agents. The core structure serves as a foundation for the development of enzyme inhibitors and compounds that modulate specific signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds derived from a this compound backbone. These derivatives have shown cytotoxic effects against various cancer cell lines. For instance, thio-derivatives have been evaluated for their ability to induce apoptosis in tumor cells.

Anti-inflammatory Activity

The structural similarity of this compound to known anti-inflammatory drugs has prompted investigations into its potential in this therapeutic area. Thiophene-containing compounds have been reported to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Biological Data

While specific quantitative biological data for the parent this compound is not extensively available in the public domain, studies on its derivatives provide insights into the potential of this scaffold. The following table summarizes the reported in vitro activities of some key derivatives.

Compound/DerivativeTarget/AssayCell Line(s)IC50 ValueReference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidAnticancer (MTT Assay)A549 and Caco2239.88 µM/mL[1]
[3-(thiophen-2-yl)pyrazol-4-yl]chalcone (Compound 7g)AnticancerA54927.7 µg/mL[2]
[3-(thiophen-2-yl)pyrazol-4-yl]chalcone (Compound 7g)AnticancerHepG226.6 µg/mL[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 4-bromobenzoic acid Thiophene-2-boronic acid Pd(OAc)2, PPh3, K2CO3 Toluene/Water Reaction Suzuki-Miyaura Coupling (90-100 °C, 12-24h) Reactants->Reaction 1 Workup Extraction with Ethyl Acetate Washing Reaction->Workup 2 Purification Acidification & Precipitation Recrystallization Workup->Purification 3 Product This compound Purification->Product 4

Synthesis of this compound.
In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Addition Add Test Compound (Serial Dilutions) Cell_Seeding->Compound_Addition 1 Incubation_48_72h Incubate (48-72 hours) Compound_Addition->Incubation_48_72h 2 MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition 3 Incubation_4h Incubate (4 hours) MTT_Addition->Incubation_4h 4 Formazan_Solubilization Add DMSO Incubation_4h->Formazan_Solubilization 5 Absorbance_Reading Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading 6 Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis 7 G cluster_moa Postulated Mechanism of Action Compound This compound Derivative COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibition Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway Activation Cell_Survival_Pathway Cell Survival Pathways (e.g., PI3K/Akt) Compound->Cell_Survival_Pathway Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Tumor_Cell_Apoptosis Tumor Cell Apoptosis Apoptosis_Pathway->Tumor_Cell_Apoptosis Cell_Survival_Pathway->Tumor_Cell_Apoptosis

References

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 4-(Thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the thiophene ring in 4-(Thiophen-2-yl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its thiophene moiety opens up avenues for the synthesis of novel compounds with tailored properties. The following protocols for electrophilic substitution and palladium-catalyzed cross-coupling reactions serve as a comprehensive guide for researchers in the field.

Introduction

The this compound scaffold combines a rigid benzoic acid unit with an electron-rich thiophene ring. The thiophene ring is susceptible to a variety of functionalization reactions, allowing for the introduction of diverse substituents. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifications can influence a compound's potency, selectivity, and pharmacokinetic profile. These application notes focus on three key transformations of the thiophene ring: formylation, bromination, and Suzuki-Miyaura cross-coupling.

I. Electrophilic Aromatic Substitution: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings, such as thiophene. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For 2-substituted thiophenes, this reaction generally shows high regioselectivity for the 5-position.

Application Notes:

The introduction of a formyl group at the 5-position of the thiophene ring in this compound yields 4-(5-Formylthiophen-2-yl)benzoic acid, a key intermediate for the synthesis of various derivatives through reactions such as reductive amination, Wittig reactions, and condensations. The aldehyde functionality provides a handle for further molecular elaboration. Careful control of the reaction temperature is crucial to avoid potential side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add N,N-dimethylformamide (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at 70 °C for 3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(5-Formylthiophen-2-yl)benzoic acid.

II. Electrophilic Aromatic Substitution: Bromination with N-Bromosuccinimide

Bromination of the thiophene ring can be readily achieved using N-bromosuccinimide (NBS), a convenient and selective brominating agent. For 2-substituted thiophenes, the bromination typically occurs at the vacant 5-position.

Application Notes:

The synthesis of 4-(5-Bromothiophen-2-yl)benzoic acid provides a versatile intermediate for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The bromo-substituent serves as an excellent leaving group for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, alkynyl, and amino moieties.

Experimental Protocol: Bromination with NBS

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in tetrahydrofuran.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(5-Bromothiophen-2-yl)benzoic acid.

III. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a highly efficient method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. Here, we describe the coupling of 4-(5-Bromothiophen-2-yl)benzoic acid with an arylboronic acid.

Application Notes:

This protocol allows for the synthesis of biaryl compounds, which are prevalent structures in many biologically active molecules. By varying the arylboronic acid, a diverse library of 4-(5-Arylthiophen-2-yl)benzoic acid derivatives can be generated. The choice of palladium catalyst, ligand, base, and solvent system can be crucial for achieving high yields and may require optimization for different substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-(5-Bromothiophen-2-yl)benzoic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-(5-Bromothiophen-2-yl)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-(5-Arylthiophen-2-yl)benzoic acid.

Data Presentation

Product Functionalization Method Key Reagents Typical Yield Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
4-(5-Formylthiophen-2-yl)benzoic acid Vilsmeier-Haack FormylationPOCl₃, DMFGood260-2649.85 (s, 1H), 8.05 (d, J=8.4 Hz, 2H), 7.90 (d, J=4.0 Hz, 1H), 7.80 (d, J=8.4 Hz, 2H), 7.75 (d, J=4.0 Hz, 1H)184.5, 167.0, 153.0, 145.0, 138.5, 131.0, 130.5, 126.0, 125.5
4-(5-Bromothiophen-2-yl)benzoic acid BrominationNBSHigh245-24813.0 (br s, 1H), 8.00 (d, J=8.5 Hz, 2H), 7.80 (d, J=8.5 Hz, 2H), 7.55 (d, J=4.0 Hz, 1H), 7.30 (d, J=4.0 Hz, 1H)167.0, 145.5, 135.0, 131.5, 130.0, 129.5, 125.0, 115.0
4-(5-Phenylthiophen-2-yl)benzoic acid Suzuki-Miyaura CouplingPd(PPh₃)₄, Phenylboronic acidGood280-28312.9 (br s, 1H), 8.00 (d, J=8.5 Hz, 2H), 7.85-7.70 (m, 5H), 7.50-7.30 (m, 3H)167.0, 148.0, 142.0, 134.0, 130.0, 129.5, 129.0, 128.5, 126.0, 125.5, 124.0

Note: NMR data is representative and may vary slightly based on experimental conditions and solvent.

Mandatory Visualizations

G cluster_0 Functionalization Workflow Start This compound Formylation Vilsmeier-Haack (POCl₃, DMF) Start->Formylation Bromination Bromination (NBS) Start->Bromination Product_Formyl 4-(5-Formylthiophen-2-yl)benzoic acid Formylation->Product_Formyl Product_Bromo 4-(5-Bromothiophen-2-yl)benzoic acid Bromination->Product_Bromo Suzuki Suzuki-Miyaura Coupling (Pd(PPh₃)₄, ArB(OH)₂) Product_Bromo->Suzuki Product_Aryl 4-(5-Arylthiophen-2-yl)benzoic acid Suzuki->Product_Aryl

Caption: Workflow for the functionalization of this compound.

G cluster_1 Vilsmeier-Haack Reaction Pathway DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ DMF_POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C5 of Thiophene Substrate This compound Substrate->Electrophilic_Attack Vilsmeier Reagent Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Product 4-(5-Formylthiophen-2-yl)benzoic acid Hydrolysis->Product

Caption: Vilsmeier-Haack formylation signaling pathway.

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)L₂-Br Oxidative_Addition->PdII_Complex Ar-Br Transmetalation Transmetalation (Base, Ar'B(OH)₂) PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl_Complex Ar'B(OH)₂ Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' Reductive_Elimination->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Application Notes and Protocols for the Derivatization of 4-(Thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-(Thiophen-2-yl)benzoic acid, a key scaffold in medicinal chemistry. The derivatization of this group is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Common derivatizations include conversion to esters and amides, which can alter solubility, membrane permeability, and target binding affinity. Additionally, the carboxylic acid moiety can be replaced with bioisosteres to improve metabolic stability and reduce potential toxicity.

I. Esterification of this compound

Esterification is a common method to mask the polarity of the carboxylic acid group, often leading to increased cell permeability and oral bioavailability. The following section details the Fischer-Speier esterification, a classic acid-catalyzed reaction.

Data Presentation: Fischer-Speier Esterification
DerivativeAlcoholCatalystReaction Time (h)Yield (%)
Methyl 4-(thiophen-2-yl)benzoateMethanolSulfuric Acid4~90 (Illustrative)[1][2]
Ethyl 4-(thiophen-2-yl)benzoateEthanolSulfuric Acid4-6~85-95 (Illustrative)[1][2]

Note: The yields presented are illustrative and based on typical Fischer esterification of benzoic acid derivatives. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocol: Synthesis of Methyl 4-(thiophen-2-yl)benzoate

This protocol describes the synthesis of methyl 4-(thiophen-2-yl)benzoate via Fischer-Speier esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure methyl 4-(thiophen-2-yl)benzoate.[3]

Workflow for Fischer Esterification

Fischer_Esterification start Start reactants This compound + Methanol + H₂SO₄ start->reactants reflux Reflux (65°C, 4h) reactants->reflux workup Work-up (Extraction & Washes) reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product Methyl 4-(thiophen-2-yl)benzoate purification->product

Caption: Workflow for the synthesis of methyl 4-(thiophen-2-yl)benzoate.

II. Amide Bond Formation

Amide bond formation is a fundamental transformation in drug discovery, allowing for the introduction of diverse functionalities that can engage in key hydrogen bonding interactions with biological targets.

Data Presentation: Amide Coupling Reactions
AmineCoupling ReagentBaseReaction Time (h)Yield (%)
AnilineHATUDIPEA2-4High (Illustrative)[4]
BenzylamineEDC/HOBtDIPEA12-24High (Illustrative)

Note: The yields presented are illustrative and based on general amide coupling protocols. Actual yields will depend on the specific amine and reaction conditions.

Experimental Protocol: Synthesis of N-Phenyl-4-(thiophen-2-yl)benzamide using HATU

This protocol describes a general procedure for the amide coupling of this compound with aniline using HATU as the coupling agent.

Materials:

  • This compound

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-phenyl-4-(thiophen-2-yl)benzamide.[4]

Workflow for HATU-Mediated Amide Coupling

Amide_Coupling start Start reactants This compound + Amine + HATU + DIPEA start->reactants reaction Stir at RT (2-4h) reactants->reaction workup Work-up (Extraction & Washes) reaction->workup purification Purification (Chromatography) workup->purification product N-Substituted-4-(thiophen-2-yl)benzamide purification->product

Caption: General workflow for amide synthesis from this compound.

III. Bioisosteric Replacement of the Carboxylic Acid Group

In drug design, the carboxylic acid group is often replaced by bioisosteres to overcome issues related to poor metabolic stability, limited membrane permeability, and potential toxicity.[5] Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides.[5]

Conceptual Framework for Bioisosteric Replacement

Bioisosteres cluster_derivatives Bioisosteric Replacements parent This compound (Lead Compound) tetrazole Tetrazole Derivative (Improved Lipophilicity, Metabolic Stability) parent->tetrazole Improves Pharmacokinetics sulfonamide Sulfonamide Derivative (Modulated Acidity, Improved Permeability) parent->sulfonamide Enhances Drug-like Properties

Caption: Bioisosteric replacement strategies for the carboxylic acid group.

IV. Application in Drug Discovery: Targeting the MAPK Signaling Pathway

Derivatives of thiophene-containing benzamides have been identified as potent inhibitors of the BRAF V600E mutant kinase, a key driver in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[6] Inhibition of BRAF V600E disrupts the downstream signaling cascade, leading to reduced cell proliferation and survival.

Simplified MAPK Signaling Pathway and Inhibition

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiophene-Benzamide Derivative Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a thiophene-benzamide derivative.

References

Scale-Up Synthesis of 4-(Thiophen-2-yl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-(Thiophen-2-yl)benzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block for the synthesis of complex organic molecules with diverse biological activities and material properties. The scale-up of its synthesis is crucial for advancing from laboratory-scale research to preclinical and clinical development, as well as for commercial production.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[1] This protocol focuses on the coupling of 4-bromobenzoic acid with 2-thiopheneboronic acid, a common and efficient route to the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 4-bromobenzoic_acid 4-Bromobenzoic Acid catalyst Pd Catalyst Ligand plus1 + 2-thiopheneboronic_acid 2-Thiopheneboronic Acid product This compound catalyst->product Suzuki-Miyaura Coupling base Base solvent Solvent heat Heat

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-Bromobenzoic acid≥98%Standard commercial grade
2-Thiopheneboronic acid≥97%Standard commercial grade
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeHigh purity grade
Triphenylphosphine (PPh₃)≥99%High purity grade
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard commercial grade
1,4-DioxaneAnhydrous, ≥99.8%Sure/Seal™ or equivalent
TolueneAnhydrous, ≥99.8%Sure/Seal™ or equivalent
WaterDeionizedIn-house or purchased
Ethyl AcetateACS gradeStandard commercial grade
HexanesACS gradeStandard commercial grade
Hydrochloric Acid (HCl)37% (concentrated)Standard commercial grade
Sodium Sulfate (Na₂SO₄)Anhydrous, granularStandard commercial grade

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. The reaction can be exothermic, and appropriate measures should be taken to control the temperature, especially on a large scale.[2]

Scale-Up Synthesis Protocol (100 g Scale)
  • Reaction Setup:

    • To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 4-bromobenzoic acid (100.0 g, 0.497 mol, 1.0 equiv), 2-thiopheneboronic acid (70.0 g, 0.547 mol, 1.1 equiv), and potassium carbonate (206.0 g, 1.49 mol, 3.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • In a separate flask, prepare a solution of palladium(II) acetate (1.12 g, 0.005 mol, 1 mol%) and triphenylphosphine (2.61 g, 0.010 mol, 2 mol%) in 1 L of anhydrous 1,4-dioxane.

    • Degas the catalyst solution by bubbling nitrogen through it for 20-30 minutes.

    • Add the degassed catalyst solution to the reaction flask via cannula.

    • Add 1 L of deionized water to the reaction flask.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 80-85 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (4-bromobenzoic acid) is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethyl acetate (2 x 250 mL).

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 500 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or toluene. Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing 1% acetic acid.[3]

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of aryl bromides with arylboronic acids under various conditions, providing a reference for expected outcomes.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001295
24-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (1)K₂CO₃ (3)Dioxane/H₂O80492
33-Bromobenzoic acidPhenylboronic acid[PdCl₂(dppf)] (2)K₃PO₄ (2)DMF1001288
44-Iodobenzoic acid2-Thiopheneboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2.5)Acetonitrile/H₂O80296

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

G A 1. Reaction Setup (Reactants & Base) B 2. Inert Atmosphere (N₂ Purge) A->B C 3. Solvent & Catalyst Addition B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Work-up (Filtration & Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Final Product (this compound) F->G

Caption: Experimental workflow for the synthesis.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the reaction mechanism.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Biaryl R-B(OR)₂ Base Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-R Product Ar-R PdII_Biaryl->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant2 R-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.[4]

  • Melting Point: 238-243 °C.[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, COOH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (dd, J = 5.1, 1.1 Hz, 1H, Th-H), 7.55 (dd, J = 3.6, 1.1 Hz, 1H, Th-H), 7.15 (dd, J = 5.1, 3.6 Hz, 1H, Th-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.1, 143.2, 137.9, 130.2, 129.8, 128.9, 128.4, 126.1, 125.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₈O₂S [M-H]⁻: 203.02; found: 203.0.[5]

Conclusion

This document provides a comprehensive guide for the scale-up synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed protocol, along with the supporting data and visualizations, is intended to assist researchers and drug development professionals in the efficient and safe production of this important chemical intermediate. Adherence to safety protocols and careful monitoring of the reaction are paramount for a successful scale-up.

References

Quantitative Analysis of 4-(Thiophen-2-yl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the quantitative analysis of 4-(Thiophen-2-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. The methods outlined below are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.

Introduction

This compound is a bifunctional organic compound incorporating both a thiophene and a benzoic acid moiety. Its unique structural features make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate determination of its concentration is crucial for quality control, pharmacokinetic studies, and reaction monitoring. This document details validated analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Quantitative Data

A summary of the performance characteristics for the described analytical methods is presented in Table 1. This allows for a direct comparison to aid in method selection based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL3 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%96.5 - 103.1%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Specificity HighVery HighModerate
Analysis Time per Sample ~10 minutes~5 minutes~2 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound.

a. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

b. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1% v/v).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

c. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 90% B

    • 7-8 min: 90% B

    • 8-8.5 min: 90% to 30% B

    • 8.5-10 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

d. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

e. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

a. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

b. Reagents and Solutions:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (0.1% v/v).

c. LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3 min: 20% to 95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95% to 20% B

    • 4.1-5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

d. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 203.0 (for [M-H]⁻)

    • Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 159.0, 115.0)

  • Optimize collision energy and other source parameters for maximum signal intensity.

e. Standard and Sample Preparation:

  • Prepare stock and working standards as described for the HPLC-UV method, using LC-MS grade solvents and diluents. The concentration range for the calibration curve should be adjusted to reflect the higher sensitivity of the method (e.g., 1 - 500 ng/mL).

  • Sample preparation may require additional cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to minimize matrix effects.

UV-Vis Spectrophotometry

This is a rapid and simple method suitable for the quantification of this compound in simple, non-absorbing matrices.

a. Instrumentation:

  • UV-Vis Spectrophotometer.

b. Reagents and Solutions:

  • Methanol (UV grade) or another suitable transparent solvent.

c. Procedure:

  • Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent and perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 280 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1 - 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank, standards, and samples at the determined λmax.

d. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing start Start: Obtain Sample/ Standard Material dissolve Dissolve in Appropriate Solvent start->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute filter Filter (if necessary) dissolve->filter dilute->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms uvvis UV-Vis Analysis filter->uvvis acquire Acquire Data (Chromatogram/Spectrum) hplc->acquire lcms->acquire uvvis->acquire integrate Peak Integration/ Absorbance Measurement acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity (Complex Matrix)? sensitivity->selectivity Yes speed High Throughput/ Speed Needed? sensitivity->speed No lcms LC-MS/MS selectivity->lcms Yes hplc HPLC-UV selectivity->hplc No speed->hplc No uvvis UV-Vis Spectrophotometry speed->uvvis Yes

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(Thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(thiophen-2-yl)benzoic acid via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this specific transformation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of 4-halobenzoic acid with thiophene-2-boronic acid (or its derivatives).

Issue Possible Cause(s) Suggested Solution(s)
Low to No Yield of Product 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Palladium precatalysts can be sensitive to air and moisture.[1][2] 2. Oxygen Contamination: Presence of O₂ can lead to catalyst decomposition and homocoupling of the boronic acid.[1] 3. Inappropriate Base: The base may not be strong enough to facilitate transmetalation or may be causing degradation of starting materials.[1][2] 4. Poor Reagent Purity: Impurities in starting materials or degradation of the boronic acid can inhibit the reaction.[1][3] 5. Solubility Issues: The carboxylate salt of 4-halobenzoic acid may not be soluble in the reaction solvent, hindering the reaction.[2]1. Catalyst: Use a fresh batch of palladium catalyst or an air-stable precatalyst (e.g., a palladacycle).[1][4] Ensure any phosphine ligands are not oxidized.[3] 2. Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5] 3. Base Selection: Screen different bases. For substrates with acidic protons, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][6] Ensure the base is finely powdered and dry for anhydrous reactions.[1] 4. Reagent Quality: Verify the purity of both the 4-halobenzoic acid and thiophene-2-boronic acid by NMR or another suitable technique.[3] 5. Solvent System: Employ a solvent system that can dissolve both the organic and inorganic components. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[7][8] Vigorous stirring is crucial for biphasic systems.[1]
Significant Protodeboronation 1. Harsh Conditions: Strong bases and high temperatures, especially in the presence of water, can promote the replacement of the boronic acid group with a hydrogen atom.[1][2][5] 2. Instability of Thiophene Boronic Acid: Heteroaromatic boronic acids can be prone to decomposition.1. Milder Conditions: Use a milder base such as K₂CO₃ or KF.[1] Run the reaction at the lowest effective temperature.[5] 2. Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly reduce protodeboronation.[1][5] 3. Boronic Acid Ester: Consider using a more stable thiophene-2-boronic acid pinacol ester (BPin) derivative.[5][9]
Homocoupling of Starting Materials 1. Oxygen in the Reaction: As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid.[1][2] 2. Catalyst System: Certain catalyst systems may favor homocoupling.1. Rigorous Degassing: Ensure the reaction setup is free of oxygen. 2. Ligand Choice: The choice of phosphine ligand can influence the rates of the desired cross-coupling versus side reactions. Buchwald-type biarylphosphine ligands are often effective in minimizing side reactions.[3]
Reaction Stalls or is Sluggish 1. Catalyst Poisoning: The sulfur atom in the thiophene ring can potentially coordinate to the palladium center and inhibit its catalytic activity.[10] 2. Carboxylate Inhibition: The carboxylate group of the benzoic acid can coordinate to the palladium, potentially slowing down the catalytic cycle.[2] 3. Halide Inhibition: The halide salt byproduct (e.g., KBr) can inhibit the reaction, particularly with aryl iodides.[11]1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired catalytic steps and minimize catalyst inhibition.[12] 2. Solvent Choice: Changing the organic solvent in a biphasic system (e.g., from THF to toluene) can sometimes mitigate halide inhibition.[11] 3. Protecting Group: As a last resort, consider protecting the carboxylic acid as an ester to prevent potential coordination and solubility issues.[2]

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 4-halobenzoic acid is best for this reaction?

A1: The reactivity order for the aryl halide in Suzuki coupling is generally I > Br > Cl.[13] While aryl iodides are the most reactive, 4-bromobenzoic acid is a very common and effective substrate that often provides a good balance of reactivity and cost. Aryl chlorides are typically the least reactive and may require more specialized and active catalyst systems.[3]

Q2: What is the optimal catalyst loading?

A2: Typically, palladium catalyst loading ranges from 0.5 to 5 mol%.[5][14] For initial optimization, starting with 1-2 mol% is common. Higher loadings may be necessary for challenging substrates, but this also increases cost and potential for side reactions.

Q3: How does the presence of water affect the reaction?

A3: Water can be beneficial in Suzuki couplings. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, an excess of water, especially under harsh conditions, can promote protodeboronation.[1] The optimal ratio of organic solvent to water often needs to be determined empirically, with ratios like 4:1 or 10:1 (organic:water) being common starting points.[5][8]

Q4: Should I be concerned about the purity of my thiophene-2-boronic acid?

A4: Absolutely. Boronic acids can dehydrate to form boroxines or undergo degradation over time.[1] It is crucial to use high-purity boronic acid or to verify its purity before use. If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable pinacol ester derivative.[5]

Q5: What are some common palladium catalysts and ligands for this type of coupling?

A5: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][13] These are often used in combination with phosphine ligands. For heteroaromatic substrates like thiophene, bulky and electron-rich biaryl phosphine ligands such as SPhos or XPhos can be particularly effective.[12] Pd(dppf)Cl₂ is another robust and commonly used precatalyst.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates and scales.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The concentration should be between 0.1-0.2 M relative to the 4-bromobenzoic acid.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Base and Solvent on Yield
EntryPalladium Catalyst (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801275
2Pd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)100888
3XPhos Pd G3 (1)K₃PO₄ (2)THF/H₂O (10:1)80695
4Pd(OAc)₂ (2) + SPhos (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)110492

Note: The data in this table is representative and compiled from typical conditions found in the literature for similar Suzuki couplings. Actual results will vary.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the catalyst and ligand active? Start->Check_Catalyst Check_Atmosphere Is the reaction under an inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Use_New_Catalyst Use fresh/different catalyst & ligand Check_Catalyst->Use_New_Catalyst No Check_Reagents Are starting materials pure? Check_Atmosphere->Check_Reagents Yes Degas_System Thoroughly degas solvents & setup Check_Atmosphere->Degas_System No Check_Conditions Optimize Base, Solvent, & Temp Check_Reagents->Check_Conditions Yes Purify_Reagents Purify or use new reagents Check_Reagents->Purify_Reagents No Success Reaction Optimized Check_Conditions->Success Use_New_Catalyst->Check_Atmosphere Degas_System->Check_Reagents Purify_Reagents->Check_Conditions

References

Technical Support Center: Synthesis of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common byproducts encountered during the synthesis of 4-(Thiophen-2-yl)benzoic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues related to byproduct formation during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction between a 4-halobenzoic acid (typically 4-bromobenzoic acid) and thiophene-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in the Suzuki-Miyaura synthesis of this compound?

A1: The most frequently observed byproducts are:

  • Homocoupling Products: These arise from the self-coupling of the starting materials. You may observe 4,4'-bibenzoic acid (from the coupling of two molecules of 4-bromobenzoic acid) and 2,2'-bithiophene (from the coupling of two molecules of thiophene-2-boronic acid). The presence of oxygen can often increase the formation of these byproducts.[1][2]

  • Protodeboronation Product: This results in the formation of thiophene. It occurs when the boronic acid group of thiophene-2-boronic acid is replaced by a hydrogen atom from the solvent or trace water.[1] Thiophene-2-boronic acid is particularly susceptible to this side reaction, which can be accelerated by high pH, elevated temperatures, and aqueous media.

  • Dehalogenation Product: This leads to the formation of benzoic acid. It happens when the halogen atom (e.g., bromine) on the 4-halobenzoic acid is substituted by a hydrogen atom.

Q2: My reaction yield is low, and I see significant amounts of unreacted starting materials. What could be the cause?

A2: Low conversion can be due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.

  • Base Inefficiency: The choice and quality of the base are crucial. Anhydrous potassium carbonate or potassium phosphate are commonly used. Ensure the base is finely powdered and dry. The base is necessary to activate the boronic acid for transmetalation.

  • Solvent Issues: The solvent system must be appropriate for the reaction and adequately degassed to remove oxygen. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used. Poor solubility of the reactants in the chosen solvent can also lead to low yields.

Q3: I have a significant amount of a byproduct that I suspect is a homocoupling product. How can I minimize its formation?

A3: To reduce homocoupling byproducts:

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction vessel and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can sometimes favor side reactions.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the extent of homocoupling. For sterically hindered substrates, using bulky electron-rich phosphine ligands can sometimes suppress these side reactions.[3]

Q4: How can I prevent the formation of thiophene via protodeboronation?

A4: Thiophene-2-boronic acid is prone to protodeboronation. To minimize this:

  • Use a Milder Base: Strong bases and high pH can accelerate protodeboronation. Consider using a milder base like potassium carbonate instead of stronger bases if your reaction allows.

  • Control Temperature: As with homocoupling, avoid unnecessarily high temperatures.

  • Minimize Water Content: While many Suzuki couplings use aqueous solvent mixtures, an excessive amount of water can promote protodeboronation. Use the minimum amount of water necessary for the reaction to proceed.

  • Slow Addition of Boronic Acid: In some cases, slow addition of the thiophene-2-boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of this side reaction.

Troubleshooting Common Byproducts

Observed Issue Potential Cause(s) Suggested Solution(s)
Presence of 4,4'-bibenzoic acid Homocoupling of 4-bromobenzoic acid.- Ensure rigorous exclusion of oxygen by degassing the solvent and using an inert atmosphere.- Use a fresh, active palladium catalyst.
Presence of 2,2'-bithiophene Homocoupling of thiophene-2-boronic acid.- Maintain an inert atmosphere.- Consider using a slight excess of the boronic acid to compensate for this loss, but be mindful of purification challenges.
Presence of Thiophene Protodeboronation of thiophene-2-boronic acid.- Use a milder base (e.g., K2CO3) and avoid excessively high pH.- Keep the reaction temperature as low as feasible for the reaction to proceed.- Minimize the amount of water in the solvent system.
Presence of Benzoic Acid Dehalogenation of 4-bromobenzoic acid.- Ensure the catalyst system is appropriate; some ligands can promote hydrodehalogenation.- Avoid hydrogen sources in the reaction mixture.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct yields that might be observed in a non-optimized Suzuki-Miyaura synthesis of this compound. Actual yields will vary depending on the specific reaction conditions.

Compound Structure Typical Yield Range (%) Common Analytical Method for Detection
This compound (Product) O=C(O)c1ccc(cc1)-c2cccs260 - 95HPLC, GC-MS (after derivatization), NMR
4,4'-Bibenzoic acid O=C(O)c1ccc(cc1)-c1ccc(C(=O)O)cc11 - 5HPLC, GC-MS (after derivatization)
2,2'-Bithiophene c1ccsc1-c1cccs12 - 10GC-MS, HPLC
Thiophene c1cccs11 - 15GC-MS
Benzoic Acid O=C(O)c1ccccc1< 5HPLC, GC-MS (after derivatization)

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)[4]

  • Potassium phosphate (K3PO4), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[4]

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition and Degassing:

    • Add a mixture of anhydrous toluene and degassed water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid.

    • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate salt to the carboxylic acid.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) to afford the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and analysis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification Reactants 4-Bromobenzoic Acid Thiophene-2-Boronic Acid K3PO4 Catalyst Pd(OAc)2 / RuPhos Heating Heat to 100 °C Reactants->Heating Solvent Toluene / H2O Inert Inert Atmosphere (Ar or N2) Acidification Acidify with HCl Heating->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

G cluster_0 Main Reaction cluster_1 Side Reactions Start 4-Bromobenzoic Acid + Thiophene-2-Boronic Acid Product This compound Start->Product Suzuki Coupling Homocoupling1 4,4'-Bibenzoic acid Start->Homocoupling1 Homocoupling Homocoupling2 2,2'-Bithiophene Start->Homocoupling2 Homocoupling Protodeboronation Thiophene Start->Protodeboronation Protodeboronation Dehalogenation Benzoic Acid Start->Dehalogenation Dehalogenation

Caption: Byproduct formation pathways in the synthesis.

References

Technical Support Center: Synthesis of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of 4-(Thiophen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few fundamental areas. A systematic check of your reagents and reaction setup is the best starting point.

  • Reagent Quality:

    • Aryl Halide Reactivity: The reactivity of the 4-halobenzoic acid is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using a 4-chlorobenzoic acid derivative, a more active catalyst system may be required.[1][2]

    • Boronic Acid Stability: 2-Thienylboronic acid, like many boronic acids, can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity boronic acid or its more stable pinacol ester derivative is recommended.[1]

  • Reaction Atmosphere & Solvents:

    • Oxygen Sensitivity: The palladium catalyst, especially in its active Pd(0) form, can be deactivated by oxygen.[1] The presence of oxygen is also a primary cause of homocoupling, a major side reaction.[1] It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction.

    • Solvent Purity: Ensure you are using anhydrous and degassed solvents. Water content can interfere with the reaction and deactivate the catalyst.[3]

Q2: I suspect my palladium catalyst or ligand is the issue. How can I troubleshoot the catalytic system?

A2: The catalytic system is the heart of the Suzuki reaction, and its performance is paramount.

  • Catalyst Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Ensure your catalyst is fresh and has been stored correctly.[1] The formation of palladium black (precipitated palladium metal) indicates catalyst aggregation and deactivation, which can reduce reaction efficiency.[4]

  • Ligand Choice and Integrity: Phosphine ligands are highly susceptible to oxidation.[1] If you are using a combination of a palladium source and a separate ligand (e.g., Pd(OAc)₂ and PPh₃), ensure the ligand is fresh. For challenging couplings, consider more electron-rich and bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands, which can improve catalyst activity and stability.[2][5] Using a pre-formed catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can sometimes give more consistent results.[6]

  • Catalyst Loading: The amount of catalyst used is a key variable. While higher loading can increase reaction rates, it also increases cost and can lead to more side products. Typical loadings range from 0.5 to 5 mol%.[7]

Q3: I am observing a significant amount of side products, such as bithiophene or 4,4'-biphenyldicarboxylic acid. What causes this and how can I prevent it?

A3: The formation of these side products is typically due to homocoupling, a common side reaction that competes with the desired cross-coupling.

  • Primary Cause: The main cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two identical molecules (e.g., two molecules of the boronic acid).[1]

  • Prevention Strategies:

    • Rigorous Degassing: As mentioned in A1, thoroughly degassing the solvent by bubbling with an inert gas for 15-30 minutes before adding the catalyst is critical.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon.

    • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help ensure the aryl halide is fully consumed, but excessive amounts can favor homocoupling.

Q4: My reaction seems to stall and does not go to completion, leaving unreacted starting materials. What can I do?

A4: Incomplete conversion can be due to several factors related to reaction conditions and component solubility.

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The base must be sufficiently strong and soluble in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] If your base has poor solubility, the reaction can be sluggish. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.

  • Solvent System: The solvent must solubilize all reagents, including the base and the catalytic species.[1] Often, a biphasic solvent system (e.g., toluene/water, dioxane/water, or ethanol/water) is used to dissolve both the organic starting materials and the inorganic base.[6][8]

  • Temperature and Time: Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.[5][9] If the reaction is slow, increasing the temperature or extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q5: I seem to be losing a significant amount of my product during the workup and purification steps. What are some best practices?

A5: The acidic nature of the product requires careful handling during extraction and purification.

  • Aqueous Workup: After the reaction, a standard workup involves diluting with water and extracting with an organic solvent like ethyl acetate.[8]

  • Acidification: To isolate the carboxylic acid product, the aqueous layer (if a basic workup was performed) or the combined organic layers (after washing with water) should be acidified with an acid like HCl. This protonates the carboxylate salt, causing the desired this compound to precipitate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by flash column chromatography.[10] Be aware that highly polar compounds can be challenging to purify via chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Observed Problem Probable Cause(s) Recommended Solution(s)
No or very little product formationInactive catalyst; Poor reagent quality; Incorrect reaction conditions.Use fresh catalyst and ligands; Verify purity of starting materials; Ensure inert atmosphere and anhydrous/degassed solvents.[1][3]
Significant starting material remainsInsufficient reaction time/temperature; Ineffective base or solvent system.Increase reaction temperature or time; Switch to a more soluble or stronger base (e.g., Cs₂CO₃); Use a biphasic solvent system.[5][6]
High levels of homocoupling byproductsPresence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents; Maintain a positive pressure of inert gas (Ar or N₂) throughout the experiment.[1]
Formation of palladium blackCatalyst degradation and aggregation.Ensure proper mixing; Consider a more robust ligand or pre-catalyst; Check for impurities that may poison the catalyst.[4]
Product loss during workupImproper pH adjustment during extraction; Product solubility issues.Carefully acidify the aqueous layer to precipitate the carboxylic acid product; Choose an appropriate recrystallization solvent.

Table 2: General Influence of Key Parameters on Suzuki Coupling Yield

Parameter Option 1 (Often Lower Yield) Option 2 (Often Higher Yield) Rationale
Aryl Halide Ar-ClAr-I / Ar-BrThe C-X bond strength decreases (C-Cl > C-Br > C-I), making oxidative addition easier for heavier halides.[1]
Catalyst Pd(OAc)₂ alonePd(PPh₃)₄ or Pd(OAc)₂ + Bulky Ligand (e.g., SPhos)Ligands enhance catalyst stability, solubility, and activity, preventing deactivation and promoting the catalytic cycle.[2][5]
Base NaHCO₃ (weak, less soluble)Cs₂CO₃ or K₃PO₄ (stronger, more soluble)A stronger, more soluble base more effectively forms the "ate" complex required for transmetalation.[5][6]
Atmosphere Air / Poorly sealed vesselInert Gas (Argon or Nitrogen)An inert atmosphere prevents oxidative degradation of the Pd(0) catalyst and minimizes oxygen-induced homocoupling.[1]
Solvent Single aprotic solvent (e.g., THF)Biphasic mixture (e.g., Dioxane/H₂O)The aqueous phase helps dissolve the inorganic base, facilitating its interaction with the organoboron species in the organic phase.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol describes a common lab-scale synthesis using 4-bromobenzoic acid and 2-thienylboronic acid.

  • Materials:

    • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

    • 2-Thienylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 2-thienylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Solvent Addition: Add the 1,4-dioxane and deionized water via syringe. Degas the resulting mixture by bubbling argon or nitrogen through the solution for another 15-20 minutes.

    • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

    • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

    • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the 4-bromobenzoic acid is consumed.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

      • Wash the aqueous mixture with ethyl acetate (2 x 20 mL) to remove non-acidic impurities. Discard the organic layers.

      • Slowly acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.

    • Isolation:

      • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

      • Dry the solid under vacuum to yield the crude this compound.

    • Purification: If necessary, recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) atmosphere 2. Establish Inert Atmosphere (Purge with Ar/N2) reagents->atmosphere solvents 3. Add Degassed Solvents atmosphere->solvents catalyst 4. Add Palladium Catalyst solvents->catalyst heat 5. Heat and Stir (e.g., 90-100°C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Aqueous Workup & Acidification (Dilute, Wash, Adjust pH to ~2) cool->extract filtrate 9. Isolate by Filtration extract->filtrate dry 10. Dry Product filtrate->dry purify 11. Purify if Needed (Recrystallization / Chromatography) dry->purify analyze 12. Characterize Product (NMR, MS, mp) purify->analyze G start Low Yield Observed check_sm Starting Material (SM) Unreacted? start->check_sm cause_sm Probable Causes: - Inactive Catalyst - Low Temp / Short Time - Poor Base/Solvent Choice check_sm->cause_sm Yes check_side_products Side Products Observed? check_sm->check_side_products No solve_sm Solutions: - Use Fresh Catalyst/Ligand - Increase Temp or Time - Change Base (e.g., Cs2CO3) - Use Biphasic Solvent cause_sm->solve_sm cause_homo Probable Cause: - Homocoupling due to O2 - Protodeboronation check_side_products->cause_homo Yes check_workup Probable Cause: - Product Loss During Workup - Catalyst Deactivation check_side_products->check_workup No solve_homo Solutions: - Rigorously Degas Solvents - Maintain Inert Atmosphere - Use Fresh Boronic Acid cause_homo->solve_homo solve_workup Solutions: - Ensure Proper Acidification (pH 2-3) - Optimize Purification Method - Check for Catalyst Poisoning check_workup->solve_workup

References

addressing solubility issues of 4-(Thiophen-2-yl)benzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-(Thiophen-2-yl)benzoic acid in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Possible Cause: The selected solvent may not have the appropriate polarity to overcome the crystal lattice energy of this compound. With a high melting point of approximately 240°C, this compound has a stable crystalline structure, suggesting low solubility in many common organic solvents.[1]

Solutions:

  • Solvent Selection: Switch to a more polar, aprotic solvent. Based on the behavior of similar aromatic carboxylic acids, the following solvents are recommended:

    • Good: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Moderate: Tetrahydrofuran (THF), Acetonitrile (MeCN)

    • Poor: Toluene, Hexanes, Dichloromethane (DCM) (as a single solvent)

  • Co-solvent System: Employ a mixture of solvents. A small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent to enhance the solubility of the starting material.

  • Temperature Increase: Gently warming the mixture can increase the solubility of this compound. However, be mindful of the thermal stability of other reagents in the reaction.

  • In-situ Salt Formation: Convert the carboxylic acid to its more soluble carboxylate salt by adding a non-nucleophilic organic base. This is a highly effective method, especially for reactions that can proceed with the carboxylate salt.

Issue 2: The reaction is slow or incomplete, even with some dissolution.

Possible Cause: The concentration of the dissolved this compound may be too low to allow for an efficient reaction rate.

Solutions:

  • Increase Solvent Polarity: If not already using them, switch to DMF or DMSO to maximize the concentration of the dissolved acid.

  • Base-Mediated Dissolution: Add a suitable base (see Issue 1, Solution 4) to fully deprotonate the carboxylic acid. The resulting carboxylate salt will be significantly more soluble, thereby increasing the effective concentration of the reactant in the solution.

  • Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be employed to transport the deprotonated, water-soluble carboxylate into the organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid with a high melting point, indicating strong intermolecular forces in its crystal lattice.[1] Consequently, it exhibits limited solubility in water and non-polar organic solvents. Its solubility is better in polar aprotic solvents like DMF and DMSO.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid with a predicted pKa of approximately 4.22, the solubility of this compound is highly pH-dependent.[1] In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the more polar and significantly more water-soluble carboxylate anion. Conversely, at a pH below its pKa, it will exist predominantly in its less soluble, neutral form.

Q3: Can I use a base to help dissolve this compound for my reaction?

A3: Yes, this is a common and effective strategy. Adding a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) will convert the carboxylic acid to its corresponding ammonium carboxylate salt in situ. These salts are generally much more soluble in organic solvents, particularly polar ones like DMF or MeCN. This approach is standard for many reactions, including amide couplings.[2]

Q4: What are the recommended solvent systems for reactions involving this compound?

A4: For reactions where solubility is a concern, polar aprotic solvents are recommended.

  • Primary Recommendations: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Co-solvent Systems: A mixture of a less polar solvent (e.g., THF, MeCN) with a small amount of DMF or DMSO can also be effective.

Q5: Are there any specific handling precautions I should take with this compound?

A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₈O₂S[3][4][5]
Molecular Weight204.25 g/mol
Melting Point~240 °C[1]
Predicted pKa4.22 ± 0.10[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterLowSolubility increases significantly at pH > 5.
Hexanes, TolueneVery LowNon-polar solvents are generally poor choices.
Dichloromethane (DCM)LowMay be used in co-solvent systems.
Acetonitrile (MeCN)ModerateOften requires heating or the use of a co-solvent.
Tetrahydrofuran (THF)ModerateSolubility can be improved with warming.
N,N-Dimethylformamide (DMF)GoodRecommended solvent for reactions.
Dimethyl Sulfoxide (DMSO)GoodRecommended solvent for reactions.

Experimental Protocols

Protocol 1: General Procedure for Dissolution in DMF for Amide Coupling

This protocol provides a general method for dissolving this compound for a subsequent reaction, such as an amide bond formation.

  • To a clean, dry reaction vessel, add this compound (1.0 equivalent).

  • Add N,N-Dimethylformamide (DMF) to achieve the desired reaction concentration (e.g., 0.1-0.5 M).

  • Stir the mixture at room temperature. If the solid does not fully dissolve, add a non-nucleophilic organic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents) dropwise.[2]

  • Continue stirring until a clear solution is obtained. The substrate is now ready for the addition of coupling agents and the amine.

Protocol 2: Using a Co-solvent System with Warming

This protocol is suitable when trying to avoid highly polar solvents like DMF for work-up reasons.

  • To a reaction vessel, add this compound (1.0 equivalent).

  • Add the primary reaction solvent (e.g., Acetonitrile).

  • Begin stirring and gently warm the mixture to 40-50 °C.

  • If the solid persists, add a small volume of a co-solvent such as DMF or DMSO dropwise until the solid dissolves.

  • Allow the solution to cool to the desired reaction temperature before adding other reagents.

Visualizations

Solubility_Troubleshooting_Workflow Workflow for Addressing Solubility Issues start Start: Dissolve This compound solvent Choose Solvent (e.g., MeCN, THF, DMF) start->solvent dissolved Is the acid fully dissolved? solvent->dissolved proceed Proceed with Reaction dissolved->proceed Yes troubleshoot Solubility Issue Detected dissolved->troubleshoot No strategy Select Solubilization Strategy troubleshoot->strategy heat Gently Warm (40-60 °C) strategy->heat Option 1 cosolvent Add Co-solvent (DMF or DMSO) strategy->cosolvent Option 2 base Add Base (DIEA or TEA) strategy->base Option 3 recheck Re-evaluate Dissolution heat->recheck cosolvent->recheck base->recheck recheck->proceed Dissolved recheck->strategy Still not dissolved (try another option)

Caption: Decision workflow for troubleshooting solubility.

Signaling_Pathway Chemical Pathway for Base-Mediated Dissolution acid This compound (Solid, Poorly Soluble) base + Organic Base (e.g., TEA) in Polar Aprotic Solvent (e.g., DMF) acid->base Deprotonation salt Triethylammonium 4-(Thiophen-2-yl)benzoate (In Solution, Soluble) base->salt reaction Ready for Subsequent Reaction (e.g., Amide Coupling) salt->reaction

References

Technical Support Center: Purification of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 4-(Thiophen-2-yl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via methods such as Suzuki-Miyaura cross-coupling.

Q1: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities?

A1: Impurities in synthetically prepared this compound can originate from unreacted starting materials, reaction byproducts, and catalyst residues. If you have synthesized the compound via a Suzuki-Miyaura coupling, common impurities include:

  • Unreacted starting materials: Such as 4-bromobenzoic acid or thiophene-2-boronic acid.

  • Homocoupling products: Biphenyl-4,4'-dicarboxylic acid or 2,2'-bithiophene.

  • Catalyst residues: Palladium catalysts and ligands.

  • Boronic acid derivatives: Anhydrides or other derivatives of thiophene-2-boronic acid.

Q2: The spot of my compound is streaking or tailing on the silica gel TLC plate. What is the cause and how can I fix it?

A2: Streaking of carboxylic acids on silica gel TLC plates is a common problem. This is due to the acidic nature of the carboxylic acid group interacting strongly with the slightly acidic silica gel. This can lead to a slow and uneven elution.

Solution: To prevent streaking, you can add a small amount of a volatile acid, such as acetic acid (0.1-1%), to your eluent system for both TLC and column chromatography. This will keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel and resulting in a more defined spot.

Q3: I am having difficulty separating my product from the unreacted boronic acid by column chromatography. What can I do?

A3: Thiophene-2-boronic acid and its derivatives can sometimes co-elute with the desired product due to similar polarities. Here are a few strategies to improve separation:

  • Acid/Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Acidifying the aqueous layer will then precipitate your purified product.

  • Optimized Eluent System: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective. A common starting point is a mixture of hexanes and ethyl acetate, with the addition of a small amount of acetic acid.

Q4: I am attempting to purify my compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly.

Solutions:

  • Add more solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to ensure the solution is not supersaturated.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a "seed" crystal to the cooled solution to initiate crystallization.

Q5: What are suitable solvent systems for the recrystallization of this compound?

A5: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, you can explore the following solvents and solvent mixtures:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexanes

  • Toluene

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.

Quantitative Data on Purification Methods

The following table summarizes typical outcomes for the purification of this compound and related biaryl carboxylic acids. Please note that actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Eluent/Solvent SystemTypical Recovery YieldTypical PurityAdvantagesDisadvantages
Column Chromatography Hexanes/Ethyl Acetate with 0.5% Acetic Acid (Gradient)70-90%>98%High resolution, good for complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Ethanol/Water60-85%>99% (if successful)Can yield very pure material, scalable.Risk of "oiling out," lower recovery if compound is partially soluble at low temperatures.
Acid-Base Extraction Ethyl Acetate and aqueous NaHCO₃80-95%~95-98%Quick and effective for removing neutral and basic impurities.Less effective for removing other acidic impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying crude this compound using flash column chromatography.

  • Preparation of the Eluent: Prepare a solvent system of hexanes and ethyl acetate. A starting point could be a 9:1 mixture of hexanes:ethyl acetate. Add 0.5% acetic acid to this mixture.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid.

    • Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely in a vacuum oven or desiccator.

Visualized Workflows and Logical Relationships

Troubleshooting Purification Issues

Troubleshooting_Purification start Crude Product Analysis (TLC) streaking Streaking/Tailing Spot? start->streaking multiple_spots Multiple Spots? streaking->multiple_spots No add_acid Add 0.1-1% Acetic Acid to Eluent streaking->add_acid Yes oiling_out Oiling Out During Recrystallization? multiple_spots->oiling_out No acid_base_extraction Perform Acid-Base Extraction multiple_spots->acid_base_extraction Yes slow_cooling Ensure Slow Cooling, Add More Solvent oiling_out->slow_cooling Yes pure_product Pure Product oiling_out->pure_product No add_acid->multiple_spots column_chromatography Proceed with Column Chromatography acid_base_extraction->column_chromatography column_chromatography->pure_product slow_cooling->pure_product

Caption: A decision tree for troubleshooting common purification issues.

Experimental Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound option1 Option 1: Recrystallization crude_product->option1 option2 Option 2: Column Chromatography crude_product->option2 dissolve Dissolve in Minimal Hot Solvent option1->dissolve prepare_column Prepare Silica Column option2->prepare_column cool Slow Cooling dissolve->cool filter_dry Filter and Dry cool->filter_dry pure_product Pure Product filter_dry->pure_product load_sample Load Sample prepare_column->load_sample elute Elute with Gradient load_sample->elute elute->pure_product tlc_nmr TLC, NMR, HPLC, Melting Point pure_product->tlc_nmr

Caption: General experimental workflow for the purification of this compound.

Technical Support Center: 4-(Thiophen-2-yl)benzoic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-yl)benzoic acid. The information addresses common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

The primary documented degradation pathway for this compound is through enzymatic oxidation. Specifically, cytochrome P450 enzymes, such as CYP199A4, can oxidize the thiophene ring to form a thiophene S-oxide metabolite. This reactive intermediate can then undergo spontaneous dimerization.[1] Other potential degradation pathways, based on the general behavior of thiophene and benzoic acid derivatives, include photodegradation and thermal decomposition, although specific data for this compound is limited.

Q2: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Exposure to light, moisture, and high temperatures should be minimized.

Q3: How stable is this compound in common organic solvents like DMSO?

Q4: Is this compound sensitive to light?

Thiophene-containing compounds can be susceptible to photodegradation. Therefore, it is advisable to protect this compound and its solutions from light, especially during long-term storage or prolonged experiments. The use of amber vials or covering containers with aluminum foil is recommended.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Review Sample Handling and Storage: Were the solid compound and its solutions protected from light, high temperatures, and excessive exposure to air?

      • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new stock bottle and analyze it immediately by HPLC. If the unexpected peaks are absent, this suggests degradation occurred in the previous sample.

      • Consider Potential Degradants: The major known degradation product is a dimer formed from the thiophene S-oxide metabolite.[1] Depending on the experimental conditions, other smaller or more polar degradation products might be present.

      • Perform Stress Testing: To identify potential degradation products, you can perform forced degradation studies (see Experimental Protocols section). This can help in confirming the identity of the unknown peaks.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Steps:

      • Check the Certificate of Analysis (CoA): Review the CoA for the purity of the compound and the presence of any known impurities.

      • Use a High-Purity Standard: If available, analyze a high-purity reference standard of this compound to compare with your sample.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment.

  • Possible Cause: Instability under experimental conditions (e.g., pH, temperature, presence of oxidizing agents).

    • Troubleshooting Steps:

      • Evaluate Experimental Parameters: Assess if any of the experimental conditions could promote degradation. For example, high temperatures, extreme pH values, or the presence of reactive oxygen species can lead to instability. Benzoic acid itself is quite stable thermally, but derivatives can be more labile.[2]

      • In-process Stability Check: Analyze samples at different time points during your experiment to monitor the concentration of this compound and the appearance of any degradation products.

      • Modify Experimental Conditions: If instability is confirmed, consider modifying the experimental protocol to milder conditions (e.g., lower temperature, shorter reaction time, use of antioxidants).

Illustrative Stability Data

The following tables provide an illustrative summary of potential stability data for this compound under various stress conditions. Note: This data is representative and based on the general chemical properties of thiophene and benzoic acid derivatives; it is not derived from direct experimental studies on this specific molecule.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 50°C for 7 days.

pH% Recovery of Parent CompoundMajor Degradation Products
2.0>98%None Detected
7.0>95%Trace amounts of oxidative products
9.0~90%Increased levels of oxidative products

Table 2: Illustrative Photostability of Solid this compound.

ConditionExposure Duration% Recovery of Parent CompoundObservations
Cool white fluorescent light7 days>99%No change in appearance
UV light (365 nm)24 hours~92%Slight discoloration

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for stress testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid and Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

    • Incubate the solutions at 60°C for 24 hours.

    • Neutralize the solutions and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

    • Prepare solutions of the stressed solid sample and dilute the stressed solution for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.

    • Prepare solutions of the stressed solid sample and dilute the stressed solution for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_storage Storage & Handling cluster_solution Solution Preparation & Use cluster_analysis Analysis start Receive this compound storage Store in cool, dry, dark place in tightly sealed container start->storage weighing Weigh in controlled environment (minimize light/air exposure) storage->weighing dissolution Dissolve in appropriate solvent (e.g., DMSO, MeOH) weighing->dissolution use Use immediately in experiment dissolution->use short_term Short-term storage (e.g., -20°C, amber vial) dissolution->short_term hplc Analyze by stability-indicating HPLC method use->hplc short_term->hplc data Evaluate data for purity and degradation products hplc->data

Caption: Recommended experimental workflow for handling this compound.

compound This compound s_oxide Thiophene S-oxide metabolite (reactive intermediate) compound->s_oxide Oxidation enzyme Cytochrome P450 (e.g., CYP199A4) enzyme->s_oxide dimer Dimerized Product s_oxide->dimer Spontaneous Dimerization

Caption: Enzymatic degradation pathway of this compound.

cluster_degradation Degradation Check cluster_impurity Impurity Check cluster_conclusion Conclusion start Unexpected peak observed in HPLC analysis? fresh_sample Analyze a freshly prepared sample start->fresh_sample Yes peak_present Is the peak still present? fresh_sample->peak_present coa Check Certificate of Analysis (CoA) peak_present->coa Yes degradation Likely a degradation product. Investigate storage/experimental conditions. peak_present->degradation No new_lot Analyze a sample from a different lot coa->new_lot impurity Likely an impurity in the starting material. new_lot->impurity

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Characterization of Impurities in 4-(Thiophen-2-yl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-(Thiophen-2-yl)benzoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis method is the Suzuki-Miyaura coupling reaction.[1][2] Potential impurities from this process include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-formylbenzoic acid or 2-thiopheneboronic acid.

    • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid and 2,2'-bithiophene are common byproducts from the self-coupling of the starting materials.[1][3]

    • Dehalogenation Products: Benzoic acid can be formed if a halo-benzoic acid derivative is used and undergoes dehalogenation.[1]

    • Protodeboronation Products: Thiophene can be formed from the boronic acid starting material.[1]

    • Catalyst Residues: Residual palladium from the catalyst may be present.[1]

  • Degradation Products:

    • Oxidation Products: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides. These can further react to form dimers.[4][5]

Q2: My HPLC analysis shows an unexpected peak. How do I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Review the Synthesis: Consider the starting materials, reagents, and reaction conditions to hypothesize potential side products.

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the impurity. This is a critical first step in identification.[6]

  • Tandem MS (MS/MS): If available, obtain fragmentation data to help elucidate the structure of the impurity.[6]

  • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.[7]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture.[8][9]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is a good starting point.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile or semi-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities and is highly sensitive.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities.[7]

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Byproducts Observed in HPLC

Possible Causes:

  • Inefficient catalytic cycle of the Suzuki coupling reaction.

  • Presence of oxygen in the reaction mixture.[3]

  • Suboptimal reaction conditions (e.g., base, solvent, temperature).

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.

    • Screen different palladium catalysts and ligands.

    • Optimize the choice and amount of base.[12]

    • Vary the reaction temperature and time.[1]

  • Purification:

    • If optimization is insufficient, employ chromatographic purification to remove the homocoupling products.[3]

Issue 2: Presence of Benzoic Acid as an Impurity

Possible Cause:

  • If a halo-benzoic acid derivative was used as a starting material, dehalogenation may have occurred as a side reaction.[1]

Troubleshooting Steps:

  • Reaction Optimization:

    • Use a milder reducing agent if one is present in the reaction.

    • Screen different catalyst systems that are less prone to promoting dehalogenation.

  • Alternative Starting Material:

    • Consider using a different starting material, such as 4-formylbenzoic acid, followed by oxidation.

Issue 3: New Impurity Appears in Stability Samples

Possible Cause:

  • The new peak is likely a degradation product formed under the stability storage conditions. Thiophene rings can be susceptible to oxidation.[4][5]

Troubleshooting Steps:

  • Characterize the Degradant:

    • Use LC-MS to determine the molecular weight. An increase in mass of 16 amu could suggest oxidation of the thiophene sulfur.

    • Perform forced degradation studies under oxidative conditions (e.g., with AIBN or H₂O₂) to see if the same impurity is generated.[9]

  • Formulation/Storage Optimization:

    • If the degradant is an oxidation product, consider adding an antioxidant to the formulation.

    • Evaluate the packaging to ensure it protects the sample from light and oxygen.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound Synthesized via Suzuki-Miyaura Coupling

Impurity NameChemical StructurePotential Source
4-Formylbenzoic acidC₈H₆O₃Unreacted starting material
2-Thiopheneboronic acidC₄H₅BO₂SUnreacted starting material
Biphenyl-4,4'-dicarboxylic acidC₁₄H₁₀O₄Homocoupling of 4-halobenzoic acid derivative[1][3]
2,2'-BithiopheneC₈H₆S₂Homocoupling of 2-thiopheneboronic acid[1][3]
Benzoic acidC₇H₆O₂Dehalogenation of 4-halobenzoic acid derivative[1]
ThiopheneC₄H₄SProtodeboronation of 2-thiopheneboronic acid[1]

Table 2: Potential Degradation Products of this compound

Impurity NameChemical StructurePotential Cause
4-(1-Oxidothiophen-2-yl)benzoic acidC₁₁H₈O₃SOxidation of the thiophene ring[4][5]
Dimer of Thiophene S-oxideC₂₂H₁₄O₆S₂Dimerization of the thiophene S-oxide metabolite[4]

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Mandatory Visualizations

experimental_workflow sample This compound Sample hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms known_impurity Known Impurity Identified hplc->known_impurity unknown_impurity Unknown Impurity Detected hplc->unknown_impurity gcms->known_impurity gcms->unknown_impurity lcms LC-MS Analysis isolate Isolate Impurity lcms->isolate nmr NMR Analysis structure Structure Elucidation nmr->structure report Final Report known_impurity->report unknown_impurity->lcms isolate->nmr structure->report troubleshooting_oos start Out-of-Specification (OOS) Impurity Result check_synthesis Review Synthesis Records start->check_synthesis check_degradation Assess Degradation Potential start->check_degradation process_issue Potential Process-Related Impurity check_synthesis->process_issue degradation_issue Potential Degradation Product check_degradation->degradation_issue optimize_synthesis Optimize Synthesis (e.g., inert atmosphere, catalyst) process_issue->optimize_synthesis improve_storage Improve Storage/Formulation (e.g., antioxidant, packaging) degradation_issue->improve_storage reanalyze Re-analyze Sample optimize_synthesis->reanalyze improve_storage->reanalyze

References

improving the performance of 4-(Thiophen-2-yl)benzoic acid in liquid crystal devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-yl)benzoic acid and its derivatives in liquid crystal devices.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, device fabrication, and characterization of liquid crystal mixtures containing this compound.

Issue 1: Poor Solubility or Miscibility of this compound in the Host Liquid Crystal Mixture

  • Question: My synthesized this compound derivative shows poor solubility in the nematic liquid crystal host, leading to phase separation and defects in the device. How can I improve its miscibility?

  • Answer: Poor miscibility is a known challenge with some thiophene-based liquid crystals.[1] Here are several strategies to address this issue:

    • Molecular Structure Modification: The structure of your derivative plays a crucial role.

      • Terminal Chains: The presence and nature of terminal chains can significantly impact miscibility. Branching in the terminal chains has been shown to improve miscibility with the liquid crystal host.[1] Consider synthesizing derivatives with branched alkoxy groups.

      • Core Structure: The overall shape of the molecule is important. A more linear, "lath-like" molecular shape generally leads to better liquid crystalline properties.[1] While the thiophene ring introduces a non-linear element, modifications to other parts of the molecule can help to elongate the overall structure.

    • Dopant Concentration: Reduce the concentration of the this compound derivative in the host mixture. Even at low concentrations, it can influence the properties of the host.[1]

    • Host Selection: Experiment with different liquid crystal hosts. Hosts with a similar chemical structure or polarity to your thiophene derivative may exhibit better miscibility.

    • Temperature: Ensure that the mixing of the dopant and host is performed at a temperature where both components are in the isotropic phase to promote homogeneous mixing.[2]

Issue 2: Undesirable Phase Transition Temperatures

  • Question: The nematic-to-isotropic transition temperature (clearing point) of my liquid crystal mixture containing this compound is too low for my application. How can I increase it?

  • Answer: The clearing point is sensitive to the molecular structure of the components in the liquid crystal mixture.

    • Molecular Rigidity: Increasing the rigidity of the dopant molecule can raise the nematic-isotropic transition temperature (TNI). Doping a nematic liquid crystal with molecularly rigid carboxylic acids has been shown to increase TNI.[3] This is attributed to the formation of elongated and rigid dimers.

    • Core Structure: Incorporating more aromatic rings into the structure of your thiophene derivative can lead to higher clearing points.[1][4]

    • Dopant Concentration: The concentration of the this compound derivative will affect the phase transition temperatures of the mixture. Systematically vary the concentration to find the optimal balance for your desired operating temperature range.

Issue 3: Sub-optimal Electro-Optical Performance (Response Time, Contrast Ratio)

  • Question: My liquid crystal device containing a this compound derivative has a slow response time. What steps can I take to improve it?

  • Answer: A slow response time can be due to high viscosity or a large cell gap.

    • Reduce Viscosity:

      • Molecular Structure: Thiophene-based liquid crystals can sometimes exhibit high viscosity.[1] Attaching an isothiocyanato (-NCS) terminal group can help to lower the viscosity compared to other polar groups.[1]

      • Temperature: Operating the device at a higher temperature will lower the viscosity of the liquid crystal mixture, leading to a faster response time. However, this is limited by the clearing point of the mixture.

    • Cell Thickness: A faster response time can be achieved by reducing the cell thickness of the device.[1] However, this may impact other properties like the contrast ratio.

  • Question: The contrast ratio of my device is poor. How can I enhance it?

  • Answer: A poor contrast ratio is often due to light leakage in the dark state, which can be caused by imperfect alignment or light scattering.

    • Alignment Layer: Ensure you have a high-quality alignment layer that promotes uniform alignment of the liquid crystal molecules. For vertical alignment, which is common for high-contrast displays, using dopants to improve the homeotropic alignment can be beneficial.[5][6]

    • Material Purity: Impurities in the liquid crystal mixture can disrupt the alignment and increase light scattering. Ensure that the this compound derivative and the host liquid crystal are of high purity.

    • Optical Compensation Films: Utilize optical compensation films to minimize light leakage at wide viewing angles.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected benefits of incorporating a this compound core into a liquid crystal molecule?

A1: Thiophene-based liquid crystals, including those derived from this compound, can offer several advantages:

  • High Birefringence (Δn): The incorporation of a thiophene ring can increase the optical anisotropy of the molecule.[1] High birefringence is desirable as it can lead to faster response times by allowing for thinner device cell gaps.[1]

  • Wide Mesophase Range: Many thiophene-containing liquid crystals exhibit a stable nematic phase over a broad temperature range, including at room temperature.[1]

  • Tunable Properties: The electronic and optical properties of thiophene-based molecules can be tailored through chemical modification, making them suitable for a variety of optoelectronic applications.[1]

Q2: What are the common challenges associated with using this compound in liquid crystal devices?

A2: Researchers may encounter the following challenges:

  • Low Miscibility and Stability: Thiophene-containing compounds can sometimes have poor solubility in common liquid crystal hosts and may exhibit chemical instability.[1]

  • High Viscosity: Depending on the molecular structure, these compounds can increase the viscosity of the liquid crystal mixture, which can negatively impact the response time.[1]

  • Non-ideal Phase Transition Temperatures: The non-linear nature of the thiophene ring can sometimes lead to lower clearing points compared to their phenyl analogues.[1]

Q3: How does the choice of terminal substituent affect the properties of a liquid crystal molecule based on this compound?

A3: The terminal substituent has a significant impact on the mesomorphic and electro-optical properties:

  • Alkoxy vs. Alkyl Chains: The presence of a terminal alkoxy (-OR) chain is often crucial for inducing liquid crystalline behavior, whereas a terminal alkyl (-R) chain may not lead to a mesophase.[8] The oxygen atom in the alkoxy group contributes to the polarity of the molecule.[8]

  • Polar Groups: Terminal polar groups like cyano (-CN) or isothiocyanato (-NCS) can significantly influence the dielectric anisotropy, birefringence, and viscosity.[1][4] For instance, the -NCS group can lead to higher birefringence and lower viscosity.[1]

  • Chain Length: The length of the flexible terminal chain affects the type of mesophase observed. Longer chains tend to promote the formation of smectic phases over nematic phases.[4]

Q4: Can I use this compound as a dopant to induce a blue phase in a chiral nematic host?

A4: Yes, thiophene-based, bent-shaped molecules have been successfully used as dopants to widen the temperature range of the blue phase in chiral nematic liquid crystal hosts.[1][9] The concentration of the dopant is a critical parameter, as the blue phase temperature range tends to first increase and then decrease with increasing dopant concentration.[9]

Quantitative Data Summary

PropertyInfluence of Molecular Structure/DopingTypical Values/ObservationsReference
Blue Phase Temperature Range Doping a chiral nematic host with bent-shaped thiophene derivatives.Can be widened up to 25.9 °C. The effect is highly sensitive to the nature and concentration of the dopant.[1]
Birefringence (Δn) Incorporation of isothiocyanato (-NCS) terminal groups and thieno[3,2-b]thiophene units.Leads to high birefringence.[1]
Viscosity Can be high in some thiophene-based LCs. The -NCS group can help reduce viscosity.Lower viscosity compared to analogous liquid crystals with other polar groups.[1]
Nematic-Isotropic Transition (TNI) Doping with molecularly rigid carboxylic acids.Increases TNI without modifying the transition enthalpy.[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Liquid Crystal (Esterification)

This protocol is a generalized procedure based on common esterification methods for synthesizing liquid crystals.

  • Acid Chloride Formation (Optional but recommended):

    • In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 4-(thiophen-2-yl)benzoyl chloride.

  • Esterification:

    • Dissolve 1 equivalent of the desired phenol derivative (e.g., 4-alkoxyphenol) and 1.1 equivalents of a base (e.g., triethylamine or pyridine) in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the 4-(thiophen-2-yl)benzoyl chloride (from step 1) in the same solvent to the cooled phenol solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, heptane) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

    • Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Protocol 2: Fabrication of a Liquid Crystal Test Cell

  • Substrate Cleaning:

    • Thoroughly clean two indium tin oxide (ITO) coated glass substrates by sonicating them sequentially in a cleaning solution (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and bake them in an oven at ~120 °C for 20 minutes to remove any residual moisture.

  • Alignment Layer Deposition:

    • Spin-coat a thin layer of an alignment polymer (e.g., polyimide) onto the ITO-coated side of each substrate.

    • Bake the substrates according to the specifications of the polyimide manufacturer to cure the polymer.

    • For planar alignment, gently rub the polyimide surface in one direction with a velvet cloth. For homeotropic (vertical) alignment, use a specific polyimide designed for this purpose, which may not require rubbing.[5][6]

  • Cell Assembly:

    • Apply a UV-curable adhesive mixed with spacer beads of a specific diameter (e.g., 5 µm) to the perimeter of one of the substrates.

    • Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions anti-parallel (for twisted nematic cells) or parallel (for planar cells).

    • Gently press the substrates together and expose the adhesive to UV light to cure it, forming an empty cell with a defined gap.

  • Liquid Crystal Filling:

    • Prepare the liquid crystal mixture by dissolving the desired weight percentage of the this compound derivative in the host liquid crystal at a temperature above the clearing point of the mixture.[2]

    • Place the empty cell on a hot stage heated to just above the clearing point of the liquid crystal mixture.

    • Place a drop of the liquid crystal mixture at the opening of the cell. The liquid crystal will fill the cell via capillary action.

    • Once filled, slowly cool the cell back to room temperature.

  • Sealing:

    • Seal the opening of the cell with an epoxy resin.

Protocol 3: Electro-Optical Characterization

  • Setup:

    • Place the filled liquid crystal cell between two crossed polarizers on a rotation stage.

    • Use a light source (e.g., a He-Ne laser or an LED) and a photodetector to measure the transmitted light intensity.

    • Connect the ITO electrodes of the cell to a function generator and a voltage amplifier.

  • Voltage-Transmittance (V-T) Curve:

    • Apply a square-wave AC voltage (typically 1 kHz to avoid ion migration) to the cell.

    • Measure the transmitted light intensity as the applied voltage is increased from 0 V to a voltage sufficient to saturate the response.

    • Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve and determine the threshold voltage.

  • Response Time Measurement:

    • Apply a voltage to switch the cell to the "on" state and then remove the voltage to allow it to relax to the "off" state.

    • Use an oscilloscope to record the change in transmitted light intensity over time.

    • The rise time (t_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.

    • The decay time (t_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value after the voltage is removed.

Visualizations

G Troubleshooting Workflow for Poor Miscibility A Start: Poor Miscibility Observed (Phase Separation, Defects) B Modify Molecular Structure? A->B C Synthesize Derivative with Branched Terminal Chains B->C Yes D Adjust Dopant Concentration? B->D No C->D C->D J Problem Solved C->J Success E Reduce Dopant Concentration D->E Yes F Change Host LC? D->F No E->F E->F E->J Success G Select Host with Similar Polarity/Structure F->G Yes H Optimize Mixing Process? F->H No G->H G->H G->J Success I Mix Above Clearing Point H->I Yes K Re-evaluate and Combine Strategies H->K No I->J I->J Success I->K Still Issues

Caption: Troubleshooting workflow for poor miscibility issues.

G Liquid Crystal Device Fabrication Workflow cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Filling and Sealing A ITO Substrate Cleaning B Alignment Layer Spin-Coating A->B C Curing/Baking B->C D Rubbing (for planar alignment) C->D E Apply Spacer-mixed Adhesive D->E F Assemble Substrates E->F G UV Cure Adhesive F->G H Prepare LC Mixture G->H I Fill Cell by Capillary Action (above clearing point) H->I J Slow Cooling I->J K Seal Cell J->K L Finished Device K->L Proceed to Characterization

Caption: Workflow for liquid crystal device fabrication.

References

catalyst selection and optimization for 4-(Thiophen-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Thiophen-2-yl)benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide, typically 4-bromobenzoic acid, with a thiophene-2-boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1][2]

Q2: Which palladium catalyst is best suited for this synthesis?

Several palladium catalysts can be effective. Commonly used catalysts include Pd(PPh₃)₄ and catalyst systems generated in situ from a palladium(0) precursor like Pd₂(dba)₃ combined with a phosphine ligand.[3][4] For challenging couplings, particularly with heteroaromatic substrates, catalyst systems with bulky, electron-rich phosphine ligands are often preferred as they can improve reaction yields and catalyst stability.[3][4]

Q3: How does the carboxylic acid group on 4-bromobenzoic acid affect the reaction?

The carboxylic acid group can present challenges. Under the basic conditions of the Suzuki coupling, it will be deprotonated to a carboxylate salt. This can cause solubility issues in common organic solvents, potentially slowing down or inhibiting the reaction.[5] Careful selection of the solvent system, often a mixture of an organic solvent and water, is crucial to manage this.[5]

Q4: What are the most common side reactions to anticipate in this synthesis?

The primary side reactions to monitor are:

  • Protodeboronation: The replacement of the boronic acid group on the thiophene ring with a hydrogen atom. This is a common issue with electron-rich heteroaromatic boronic acids.[5][6]

  • Homocoupling: The self-coupling of either the 4-bromobenzoic acid or the thiophene-2-boronic acid to form biphenyl or bithiophene derivatives, respectively. This can be promoted by the presence of oxygen.[5][7]

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, losing its catalytic activity. This can be caused by impurities, high temperatures, or reaction with certain functional groups.

Q5: Is it necessary to protect the carboxylic acid group?

In many cases, protection of the carboxylic acid group (e.g., as an ester) is not strictly necessary if the reaction conditions, particularly the solvent system, are optimized to handle the carboxylate salt.[5] However, if solubility issues or side reactions involving the carboxylate are persistent, converting it to an ester and deprotecting it after the coupling can be a viable strategy.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low to No Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. Phosphine ligands can also degrade. 2. Insufficient Degassing: Oxygen can deactivate the catalyst and promote homocoupling.[7] 3. Suboptimal Base: The base may not be strong enough or soluble enough to facilitate transmetalation. 4. Poor Reagent Quality: Boronic acid may have degraded over time.1. Use a fresh batch of catalyst and ligand. Consider using a more air-stable pre-catalyst. 2. Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[6][7] 3. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered.[5] 4. Use high-purity starting materials. Consider converting the boronic acid to a more stable pinacol ester.
Significant Protodeboronation of Thiophene-2-boronic acid 1. Presence of Water: Water is a proton source for this side reaction. 2. Strong Base: A highly basic aqueous environment can accelerate protodeboronation.[7] 3. Prolonged Reaction Time/High Temperature: These conditions can favor the side reaction.1. While some water is often necessary for solubility, consider using anhydrous solvents if protodeboronation is severe.[7] 2. Use a milder base like KF or K₂CO₃.[7] 3. Monitor the reaction closely and stop it once the starting material is consumed. Try running the reaction at a lower temperature.
Formation of Homocoupling Byproducts 1. Oxygen in the Reaction: Oxygen can promote the oxidative coupling of the boronic acid.[5][7] 2. Use of Pd(II) Precatalyst: Incomplete reduction to Pd(0) can lead to Pd(II)-mediated homocoupling.1. Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[5]
Reaction Stalls or is Sluggish 1. Poor Solubility: The carboxylate salt of 4-bromobenzoic acid may not be soluble in the reaction medium.[5] 2. Catalyst Inhibition: The sulfur atom in thiophene can coordinate to the palladium center, inhibiting its catalytic activity.1. Adjust the solvent system. A mixture like dioxane/water or THF/water can improve solubility.[5] Ensure vigorous stirring. 2. The choice of ligand is critical. A bulky, electron-rich ligand can often overcome catalyst inhibition by heteroatoms.

Data Presentation: Catalyst and Condition Optimization

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings involving thiophene boronic acid esters and aryl bromides, which can be adapted for the synthesis of this compound.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / L1*0.1K₂CO₃THF / H₂O654889
Pd(PPh₃)₄Not SpecifiedK₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedModerate
Pd/CNot SpecifiedK₂CO₃Ethanol / H₂ORoom Temp0.5Efficient
Pd(OAc)₂0.01Amberlite IRA-400(OH)H₂O / Ethanol601-2Not Specified
PdCl₂(PPh₃)₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified55Not Specified

*L1 refers to a specific phosphine-based bulky ligand from a cited study.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Thiophene-2-boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water or THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, thiophene-2-boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-Bromobenzoic acid) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' (Product) Boronic Ar'-B(OH)₂ (Thiophene-2- boronic acid) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Setup 1. Reaction Setup (Reagents + Base) Inert 2. Inert Atmosphere Setup->Inert SolventCat 3. Add Solvent & Catalyst Inert->SolventCat React 4. Heat & Stir SolventCat->React Workup 5. Work-up (Acidification) React->Workup Purify 6. Purification Workup->Purify

Caption: The Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand fresh and stored correctly? Start->Check_Catalyst Check_Degassing Was the reaction thoroughly degassed? Check_Catalyst->Check_Degassing Yes Action_Catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. Check_Catalyst->Action_Catalyst No Check_Conditions Are the base, solvent, and temperature optimal? Check_Degassing->Check_Conditions Yes Action_Degassing Improve degassing procedure (e.g., longer purge, freeze-pump-thaw). Check_Degassing->Action_Degassing No Check_Reagents Are starting materials pure and stable? Check_Conditions->Check_Reagents Yes Action_Conditions Screen different bases (K₃PO₄, Cs₂CO₃). Vary solvent system (e.g., Dioxane/H₂O). Adjust temperature. Check_Conditions->Action_Conditions No Action_Reagents Use high-purity reagents. Consider using a boronic ester. Check_Reagents->Action_Reagents No Success Improved Yield Check_Reagents->Success Yes Action_Catalyst->Check_Degassing Action_Degassing->Check_Conditions Action_Conditions->Check_Reagents Action_Reagents->Success

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Functionalization of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-yl)benzoic acid. Here, you will find information on common side reactions, detailed experimental protocols, and guidance on how to interpret and resolve issues encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites: the carboxylic acid group on the benzene ring and the thiophene ring itself. The carboxylic acid allows for reactions such as esterification and amidation. The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the 5-position (alpha to the sulfur and adjacent to the benzene ring).

Q2: What are the most common side reactions to consider when functionalizing this molecule?

A2: The most common side reactions include:

  • Electrophilic substitution on the thiophene ring: When performing reactions like halogenation, nitration, or Friedel-Crafts acylation, substitution can occur on the thiophene ring, leading to a mixture of products.

  • Decarboxylation: Under strong acidic conditions and/or at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[1]

  • Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially when using strong oxidizing agents.[2][3] This can be a significant issue in reactions that generate or are conducted in the presence of oxidizing species.

  • Polymerization: Thiophene and its derivatives can be prone to polymerization under strongly acidic or oxidative conditions.[2]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison for certain transition metal catalysts, particularly palladium, which is often used in cross-coupling reactions.[2]

Q3: How can I minimize side reactions on the thiophene ring during electrophilic substitution?

A3: To minimize side reactions on the thiophene ring, consider the following:

  • Choice of Reagents: Use milder and more selective reagents. For example, for bromination, N-bromosuccinimide (NBS) is often preferred over elemental bromine to reduce the formation of di-substituted products.[4]

  • Reaction Conditions: Control the reaction temperature and stoichiometry carefully. Performing the reaction at lower temperatures and using a stoichiometric amount of the electrophile can improve selectivity.

  • Protecting Groups: In some cases, it may be necessary to protect the thiophene ring, although this adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Symptom: The Fischer esterification of this compound with an alcohol (e.g., methanol) results in a low yield of the desired ester. TLC analysis shows a significant amount of unreacted starting material.

Possible Causes & Solutions:

Possible Cause Recommended Action
Reversible Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) or remove water as it is formed using a Dean-Stark apparatus.[5]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Typically, a catalytic amount is sufficient.
Incomplete Reaction The reaction may require longer reflux times than a simple benzoic acid due to electronic effects of the thiophene ring. Monitor the reaction by TLC until the starting material is consumed.
Work-up Issues During the aqueous work-up, the ester product may be partially hydrolyzed back to the carboxylic acid if the solution is not neutralized properly. Ensure thorough washing with a base like sodium bicarbonate solution to remove all acidic residues.[5]
Issue 2: Multiple Products in Amide Coupling Reactions

Symptom: Amide coupling of this compound with an amine using a coupling agent like HATU results in a complex mixture of products, with the desired amide being a minor component.

Possible Causes & Solutions:

Possible Cause Recommended Action
Side Reaction with Coupling Agent Some coupling reagents can react with the thiophene ring. Ensure the reaction is performed under anhydrous conditions and at the recommended temperature.
Self-Condensation If the amine used for coupling also contains a reactive functional group, self-condensation or other side reactions can occur.
Activation of Thiophene Ring The conditions used for carboxylic acid activation might also lead to side reactions on the electron-rich thiophene ring. Use mild coupling agents and conditions.
Impure Starting Materials Ensure that both the this compound and the amine are pure before starting the reaction.
Issue 3: Formation of Multiple Isomers during Halogenation

Symptom: Bromination of this compound with NBS results in a mixture of mono- and di-brominated products, which are difficult to separate.

Possible Causes & Solutions:

Possible Cause Recommended Action
Over-bromination The thiophene ring is highly activated towards electrophilic substitution. Using more than one equivalent of NBS can lead to di-bromination.
Reaction Conditions High temperatures can decrease the selectivity of the reaction. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Purification Challenges The polarity of mono- and di-brominated products can be very similar. Careful optimization of the solvent system for column chromatography is required. A less polar solvent system may improve separation.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol describes a standard Fischer esterification procedure.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(thiophen-2-yl)benzoate.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Amide Coupling using HATU

This protocol outlines a general procedure for amide bond formation using HATU as the coupling agent.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reaction Reagents Typical Yield (%) Potential Major Side Products
Esterification (Methyl Ester) Methanol, H₂SO₄ (cat.)85-95%Unreacted starting material
Amide Coupling Primary Amine, HATU, DIPEA70-90%N-Acylurea (if carbodiimide is used)
Bromination (Mono-substitution) NBS (1.0 eq)60-80%Di-brominated product, unreacted starting material
Nitration HNO₃, H₂SO₄50-70%5-nitro-4-(thiophen-2-yl)benzoic acid, dinitro products

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alcohol (excess) + Acid Catalyst reflux Reflux (4-6h) start->reflux cool Cool to RT reflux->cool evaporate Evaporate Excess Alcohol cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash_h2o Wash with Water dissolve->wash_h2o wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Ester purify->product Side_Reactions cluster_functionalization Desired Functionalization cluster_side_reactions Potential Side Reactions main_reactant This compound esterification Esterification main_reactant->esterification amidation Amidation main_reactant->amidation halogenation Halogenation (e.g., on Benzene Ring) main_reactant->halogenation decarboxylation Decarboxylation (High Temp / Strong Acid) main_reactant->decarboxylation thiophene_sub Electrophilic Substitution on Thiophene Ring main_reactant->thiophene_sub oxidation Oxidation of Thiophene Sulfur main_reactant->oxidation polymerization Polymerization (Strong Acid / Oxidants) main_reactant->polymerization Amide_Coupling_Troubleshooting start Low Yield or Multiple Products in Amide Coupling cause1 Impure Starting Materials? start->cause1 cause2 Suboptimal Coupling Reagent/Conditions? start->cause2 cause3 Side Reaction on Thiophene Ring? start->cause3 solution1 Purify Acid and Amine (Recrystallization/Chromatography) cause1->solution1 solution2 Screen Coupling Reagents (e.g., HATU, HBTU) Optimize Base and Solvent Adjust Temperature cause2->solution2 solution3 Use Milder Conditions Protect Thiophene Ring (if necessary) cause3->solution3

References

preventing homocoupling in Suzuki reactions for 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in the Synthesis of 4-(Thiophen-2-yl)benzoic acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is homocoupling in the context of the Suzuki reaction for this compound, and why is it a problem?

A1: Homocoupling is a significant side reaction where two molecules of the same starting material couple together. In the synthesis of this compound, this can result in two primary undesired byproducts: 2,2'-bithiophene (from the coupling of two molecules of thiophene-2-boronic acid) and 4,4'-biphenyldicarboxylic acid (from the coupling of two molecules of 4-halobenzoic acid). These byproducts reduce the yield of the desired this compound and can be challenging to separate during purification due to structural similarities with the starting materials and the product.[1]

Q2: What are the primary causes of homocoupling in this specific Suzuki reaction?

A2: The main causes of homocoupling are generally attributed to two pathways that can be particularly relevant when using heteroaryl boronic acids like thiophene-2-boronic acid:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[2][3][4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to suppress this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product. This is a common issue at the beginning of the reaction, as the Pd(II) is reduced to the active Pd(0) in part by the homocoupling of the boronic acid.[3]

Q3: I am observing significant formation of 2,2'-bithiophene. What are the likely causes and how can I minimize it?

A3: The formation of 2,2'-bithiophene is a classic example of boronic acid homocoupling. The primary troubleshooting steps should focus on:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique.[1][5]

  • Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step that can be mediated by homocoupling.[1] If using a Pd(II) source, consider the use of precatalysts that are designed for clean and efficient generation of the active Pd(0) species.

  • Slow Addition of Boronic Acid: Adding the thiophene-2-boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

  • Use of a Slight Excess of 4-Halobenzoic Acid: Employing a slight excess (e.g., 1.1 equivalents) of the 4-halobenzoic acid can promote the desired cross-coupling pathway over the homocoupling of the thiophene-2-boronic acid.

Q4: Can the carboxylic acid group on the 4-halobenzoic acid interfere with the reaction or promote side reactions?

A4: Yes, the carboxylic acid group can influence the reaction. Under the basic conditions of the Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate salt. This can lead to poor solubility in common organic solvents, potentially slowing down the reaction. The carboxylate may also coordinate to the palladium catalyst, which could affect its activity. To address this, careful selection of the base and solvent system is important. Using a base that also acts as a good solubilizing agent or employing a biphasic solvent system with a phase-transfer catalyst can be beneficial. In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction and deprotecting it afterward is a common strategy to avoid these issues.[1]

Q5: Are there specific challenges associated with using thiophene-2-boronic acid?

A5: Yes, heteroaryl boronic acids, including thiophene-2-boronic acid, can be prone to protodeboronation, which is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[2][6] This side reaction is often promoted by the presence of water and a strong base. To minimize protodeboronation:

  • Consider using a milder base such as K₂CO₃ or K₃PO₄.

  • Use of anhydrous conditions where possible can be beneficial.

  • Alternatively, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts of thiophene can be used in place of the boronic acid.[6][7]

Data Presentation: Impact of Reaction Parameters on Homocoupling

While specific quantitative data for the synthesis of this compound is not extensively available in a comparative format, the following tables summarize general trends and data from analogous systems that can guide optimization.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceTypical ObservationRationale
Pd(OAc)₂ / PdCl₂ (Pd(II))Higher potential for initial homocouplingRequires in-situ reduction to Pd(0), which can be partially driven by boronic acid homocoupling.[3]
Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0))Generally lower homocouplingThe active Pd(0) species is directly available and can enter the catalytic cycle without a prerequisite reduction step.[1]
Buchwald Precatalysts (e.g., XPhos Pd G3)Often minimal homocouplingDesigned for clean and efficient generation of the active monoligated Pd(0) species, which can suppress side reactions.[2]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Aryl Halides with Heteroaryl Boronic Acids

BaseSolventTemperature (°C)Yield (%)CommentsReference
Na₃PO₄Dioxane80-100VariesA common and effective base for many Suzuki couplings.[8]
K₂CO₃Toluene/H₂O80-100Good to ExcellentA widely used, milder base, often effective in biphasic systems.[9]
Cs₂CO₃Dioxane80-110Often high yieldsA strong inorganic base that can be very effective but may also promote side reactions if not optimized.[7]
K₃PO₄Toluene100GoodAn effective base, particularly for sterically hindered substrates.[10]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound with Minimized Homocoupling

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and reagent purities.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask via a cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.02 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Acidification and Product Isolation: Extract the aqueous layers with ethyl acetate. Combine all organic layers and then carefully acidify the aqueous layer with 1 M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Homocoupling_Pathways cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr PdII Pd(II) Pd0->PdII Oxidation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdAr_prime ArPdAr_prime->Pd0 Regeneration Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBr Ar-Br (4-Bromobenzoic acid) ArBr->ArPdBr Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Thiophene-2-boronic acid) Ar_prime_BOH2->ArPdAr_prime Transmetalation Ar_prime_BOH2->PdII 2 equiv. Homocoupled_Product Ar'-Ar' PdII->Homocoupled_Product Homocoupled_Product->Pd0 Reduction Oxygen O₂ Oxygen->PdII

Caption: Competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling of the boronic acid.

Troubleshooting_Workflow start Low Yield or Significant Homocoupling in This compound Synthesis check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Improve degassing procedure: - Sparge with Ar/N₂ for >30 min - Use freeze-pump-thaw cycles check_atmosphere->degas No check_pd_source What is the palladium source? check_atmosphere->check_pd_source Yes degas->check_pd_source use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst check_pd_source->use_pd0 Pd(II) check_base Is protodeboronation or poor solubility suspected? check_pd_source->check_base Pd(0) use_pd0->check_base change_base - Use a milder base (e.g., K₂CO₃) - Use a boronic ester or trifluoroborate salt - Adjust solvent system (e.g., biphasic) check_base->change_base Yes optimize_stoichiometry Optimize stoichiometry: - Use a slight excess of 4-bromobenzoic acid - Consider slow addition of boronic acid check_base->optimize_stoichiometry No change_base->optimize_stoichiometry end Improved Yield and Minimized Homocoupling optimize_stoichiometry->end

Caption: A troubleshooting workflow for addressing low yields and homocoupling in the synthesis of this compound.

Experimental_Workflow prep 1. Reagent Preparation - 4-Bromobenzoic acid - Thiophene-2-boronic acid - Base (K₂CO₃) - Pd(PPh₃)₄ setup 2. Reaction Setup - Add solids to a flame-dried flask - Establish inert atmosphere (Ar/N₂) prep->setup degas 3. Solvent Addition & Degassing - Add degassed toluene/water - Further degas the mixture setup->degas reaction 4. Catalyst Addition & Reaction - Add Pd(PPh₃)₄ under inert gas - Heat to 85°C with vigorous stirring - Monitor by TLC/LC-MS degas->reaction workup 5. Work-up & Extraction - Cool and dilute with ethyl acetate - Wash with water and brine reaction->workup isolate 6. Product Isolation - Acidify aqueous layer with HCl - Filter the precipitated product - Wash and dry workup->isolate purify 7. Purification - Recrystallize if necessary - Characterize the final product isolate->purify

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura synthesis of this compound.

References

impact of reaction parameters on the purity of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Thiophen-2-yl)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, focusing on the impact of reaction parameters on product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide (typically 4-bromobenzoic acid or its ester) with a thiophene-organoboron reagent (like thiophen-2-ylboronic acid). Critical parameters that significantly influence the purity and yield include the choice of palladium catalyst, ligand, base, solvent system, and reaction temperature.[1][2][3]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A2: Common side reactions in the Suzuki coupling for this synthesis include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the thiophene boronic acid, replacing it with a hydrogen atom. It is often exacerbated by high temperatures and certain bases.[4][5][6]

  • Homocoupling: The reaction of two molecules of the same starting material (e.g., two thiophene boronic acids coupling together) can occur, leading to impurities that may be difficult to separate.[5][7]

  • Dehalogenation: The starting aryl halide (e.g., 4-bromobenzoic acid) can be reduced, replacing the halogen with a hydrogen atom to form benzoic acid.[7]

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its catalytic activity and leading to incomplete reactions.[7]

Q3: How does the choice of base impact the purity of my final product?

A3: The base is crucial for activating the boronic acid for transmetalation.[8] Its strength and solubility play a significant role.

  • Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[9][10][11]

  • K₃PO₄ is often effective in suppressing the protodeboronation side reaction.[12]

  • The use of a base that is too strong or has poor solubility can lead to lower yields and the formation of side products.[4][13]

Q4: Can the solvent system affect my reaction's outcome?

A4: Absolutely. The solvent must solubilize the reagents and stabilize the catalytic species.[4] Mixed solvent systems are often employed.

  • A common choice is a mixture of an aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water.[4][9][13]

  • A 4:1 ratio of dioxane/water or THF/water is frequently reported to balance substrate solubility and catalyst stability effectively.[3][11][12]

  • Using anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the palladium catalyst.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure your palladium catalyst is fresh. Palladium(II) precatalysts can degrade over time. Consider using a more robust catalyst like Pd(PPh₃)₄ or a palladacycle.[4][14][15] Check for the formation of palladium black, which indicates catalyst precipitation.
Ligand Oxidation Phosphine ligands are susceptible to oxidation.[4] Store them under an inert atmosphere and use fresh batches. For challenging couplings, consider using bulky, electron-rich Buchwald ligands like XPhos or SPhos.[6][14]
Poor Reagent Quality Verify the purity of your starting materials, especially the boronic acid, which can degrade.[4][14] Use anhydrous and degassed solvents to prevent catalyst deactivation.[4]
Suboptimal Temperature If the reaction is sluggish, the temperature may be too low. Typical temperatures range from 80-100°C.[4][9] However, excessively high temperatures can promote side reactions like protodeboronation.[5]
Inert Atmosphere Not Maintained Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[4] Purge the solvent and reaction vessel thoroughly.[9]
Issue 2: Low Purity of the Final Product
Potential Cause Troubleshooting Steps
Protodeboronation of Boronic Acid This is a major side reaction.[4][6] To minimize it, use a milder base like K₃PO₄, lower the reaction temperature, or shorten the reaction time.[5][12] Using the boronic acid as a more stable pinacol ester can also help.[4]
Homocoupling of Starting Materials This can be reduced by ensuring an efficient transmetalation step. Adding the aryl halide in a slight excess may help.[5] The choice of ligand and base is also critical.
Residual Palladium Catalyst If your product is contaminated with palladium, standard purification methods like column chromatography or recrystallization should be effective. In some cases, using a palladium scavenger may be necessary.
Ineffective Purification This compound is a solid. Recrystallization from a suitable solvent is often an effective purification method. If impurities are very close in polarity, careful column chromatography may be required.[9]

Data on Reaction Parameter Optimization

The following tables summarize how different reaction components can affect the outcome of the Suzuki-Miyaura coupling for the synthesis of this compound and related biaryl compounds.

Table 1: Effect of Catalyst and Ligand on Yield Reaction: 4-bromobenzoic acid derivative + Thiophen-2-ylboronic acid

Catalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield (%)Source
Pd(OAc)₂ (2)XPhos (4)THF/H₂OK₃PO₄8092[12]
Pd(PPh₃)₄ (5)-Dioxane/H₂OK₂CO₃10078[12]
Pd(dppf)Cl₂ (3)-DME/H₂ONa₂CO₃8585[12]
Pd₂(dba)₃ (2)-DioxaneK₃PO₄100<5[5]

Table 2: Influence of Base and Solvent on Yield Reaction: Aryl bromide + Phenylboronic acid

Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)Source
K₂CO₃ (2)DMF/H₂O (1:1)70395+[10]
K₂CO₃ (2)Dioxane/H₂O (4:1)901671.5[3]
K₃PO₄ (2)Toluene901650.2[3]
NaOH (2)MeOH/H₂O (3:2)RT0.598.5[13]
Na₂CO₃ (2.4)H₂O/Ethanol (3:1)RT2>98[16]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Thiophen-2-ylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, thiophen-2-ylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos catalysts. Then, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the solid product and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Flask under Inert Gas (Argon/Nitrogen) reagents->setup catalyst Prepare Catalyst System (Pd Source + Ligand) catalyst->setup solvent Degas Solvent (e.g., Dioxane/Water) addition Add Reagents, Catalyst, and Solvent solvent->addition setup->addition heating Heat with Stirring (e.g., 80-100°C) addition->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Acidify and Extract/Filter quench->extraction purify Purify Product (Recrystallization / Chromatography) extraction->purify analysis Characterize Final Product (NMR, MS) purify->analysis

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Purity

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Observed side_rxn Side Reactions start->side_rxn incomplete_rxn Incomplete Reaction start->incomplete_rxn contam Contamination start->contam optimize_base Optimize Base (e.g., K₃PO₄) side_rxn->optimize_base Protodeboronation optimize_temp Adjust Temperature side_rxn->optimize_temp Homocoupling change_ligand Change Ligand (e.g., Buchwald) incomplete_rxn->change_ligand Catalyst Deactivation check_reagents Check Reagent Purity incomplete_rxn->check_reagents Poor Reagents improve_purification Improve Purification (Recrystallization) contam->improve_purification Residual Catalyst/ Starting Material

Caption: Troubleshooting flowchart for addressing low product purity.

References

Validation & Comparative

Confirming the Structure of 4-(Thiophen-2-yl)benzoic Acid: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for elucidating the structure of 4-(Thiophen-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary identification tools, supplemented by a comparison with alternative chromatographic methods.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques that provide detailed information about the molecular structure of a compound. NMR probes the chemical environment of magnetically active nuclei, offering insights into the connectivity of atoms, while MS provides information about the molecular weight and elemental composition, as well as fragmentation patterns that can be pieced together to deduce the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the thiophene and benzoic acid moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments.

Technique Parameter This compound Benzoic Acid (for comparison)
¹H NMR Chemical Shift (δ) in ppmThiophene protons: ~7.1-7.6 ppm; Benzoic acid protons: ~7.7-8.1 ppmPhenyl protons: ~7.4-8.1 ppm; Carboxylic acid proton: >12 ppm
¹³C NMR Chemical Shift (δ) in ppmThiophene carbons: ~125-143 ppm; Benzoic acid carbons: ~129-135 ppm; Carboxyl carbon: ~167 ppmPhenyl carbons: ~128-134 ppm; Carboxyl carbon: ~172 ppm

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, clues about its structure. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.

Technique Parameter Predicted Data for this compound Experimental Data for Benzoic Acid
Mass Spec. Molecular Ion (M⁺)m/z 204m/z 122
Key Fragment Ions[M-OH]⁺ (m/z 187), [M-COOH]⁺ (m/z 159), Thiophenyl cation (m/z 83), Benzoyl cation (m/z 105)[M-OH]⁺ (m/z 105), [M-COOH]⁺ (m/z 77)

The predicted data for this compound is based on computational models and may differ slightly from experimental results.

Alternative Analytical Techniques: A Comparative Overview

While NMR and MS are primary tools for structural confirmation, other analytical techniques can provide complementary information, particularly regarding purity and in complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful separation techniques that can be used to analyze this compound and related compounds.

Technique Principle Applicability to this compound Key Advantages Key Limitations
HPLC-UV Separation based on polarityExcellent for purity assessment and quantification.Robust, widely available, excellent for quantitative analysis.Does not provide detailed structural information on its own.
GC-MS Separation based on volatility and polarity, with mass detectionRequires derivatization to increase volatility.High separation efficiency and structural information from MS.Derivatization step can be time-consuming and introduce artifacts.
Capillary Electrophoresis (CE) Separation based on charge and sizeSuitable for the analysis of the charged carboxylate form.High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC for routine analysis.

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if derivatized, through a GC inlet.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating the primary and alternative analytical techniques.

cluster_primary Primary Structural Confirmation cluster_alternative Purity & Alternative Analysis NMR NMR Spectroscopy (¹H & ¹³C) Structure Confirmed Structure NMR->Structure MS Mass Spectrometry (EI-MS) MS->Structure HPLC HPLC-UV HPLC->Structure Confirms Purity GCMS GC-MS (with derivatization) GCMS->Structure Confirms MW & Fragments CE Capillary Electrophoresis CE->Structure Confirms Ionic Properties Sample This compound Sample Sample->NMR Provides Connectivity Sample->MS Provides Molecular Weight & Fragmentation Sample->HPLC Purity Assessment Sample->GCMS Separation & MS Data Sample->CE Analysis of Ionic Form

A Comparative Analysis of 4-(Thiophen-2-yl)benzoic acid and 4-phenylbenzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties and potential biological activities of two structurally related aromatic carboxylic acids, supported by available data and experimental protocols.

This guide provides a detailed comparative analysis of 4-(Thiophen-2-yl)benzoic acid and 4-phenylbenzoic acid, two aromatic carboxylic acids with potential applications in medicinal chemistry and materials science. While structurally similar, the replacement of a phenyl ring with a thiophene moiety can significantly influence their physicochemical properties and biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their research and development efforts.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 4-phenylbenzoic acid is presented below. These parameters are crucial for understanding the solubility, absorption, and distribution characteristics of these compounds.

PropertyThis compound4-phenylbenzoic acid
Molecular Formula C₁₁H₈O₂SC₁₃H₁₀O₂
Molecular Weight 204.25 g/mol 198.22 g/mol
Melting Point 238-243 °C[1]220-225 °C[2]
pKa (predicted) No experimental data found; predicted to be slightly more acidic than 4-phenylbenzoic acid due to the electron-withdrawing nature of the thiophene ring. The experimental pKa of the related thiophene-2-carboxylic acid is 3.49.4.19[2][3]
Water Solubility Sparingly soluble in water.Insoluble in water (0.03 g/L).[3]
Organic Solvent Solubility Soluble in polar organic solvents.Soluble in alcohol and ether.[2]

Comparative Biological Activities: Insights from Related Compounds

Direct comparative studies on the biological activities of this compound and 4-phenylbenzoic acid are limited in the publicly available literature. However, analysis of structurally related compounds provides valuable insights into their potential therapeutic applications.

Derivatives of both parent molecules have been investigated for their potential as enzyme inhibitors. For instance, certain derivatives of 4-phenylbenzoic acid have been explored as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.

On the other hand, compounds containing the This compound scaffold have been investigated for their inhibitory effects on various enzymes. Thiophene-containing compounds, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, potentially leading to altered potency and selectivity compared to their phenyl counterparts.

Potential Signaling Pathway Modulation

Based on the known activities of arylbenzoic acids and thiophene-containing compounds, several signaling pathways are likely to be modulated by this compound and 4-phenylbenzoic acid. These include pathways central to inflammation, cell proliferation, and metabolic regulation.

Signaling_Pathways cluster_Arylbenzoic_Acids Arylbenzoic Acids (this compound & 4-phenylbenzoic acid) cluster_Pathways Potential Modulated Signaling Pathways cluster_Outcomes Cellular Outcomes Compound Arylbenzoic Acid NFkB NF-κB Pathway Compound->NFkB PPAR PPAR Pathway Compound->PPAR AHR Aryl Hydrocarbon Receptor (AhR) Pathway Compound->AHR Inflammation Inflammation NFkB->Inflammation Metabolism Lipid Metabolism & Glucose Homeostasis PPAR->Metabolism Xenobiotic Xenobiotic Metabolism AHR->Xenobiotic

Experimental Protocols: Enzyme Inhibition Assay

To facilitate further research, a detailed protocol for a generic enzyme inhibition assay is provided below. This can be adapted to evaluate the inhibitory potential of this compound and 4-phenylbenzoic acid against specific enzyme targets.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific enzyme.

Materials:
  • Test compounds (this compound and 4-phenylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme of interest.

  • Substrate for the enzyme.

  • Assay buffer.

  • 96-well microplates.

  • Microplate reader.

Procedure:
  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the various concentrations of the test compounds to the wells.

    • Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Add_Compounds Add Compound Dilutions to Wells Prep_Compounds->Add_Compounds Add_Enzyme Add Enzyme to Microplate Wells Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compounds Pre_Incubate Pre-incubate Add_Compounds->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Analyze_Data Analyze Data & Determine IC₅₀ Measure_Activity->Analyze_Data End End Analyze_Data->End

Conclusion

This comparative guide highlights the key differences and similarities between this compound and 4-phenylbenzoic acid. While they share a common benzoic acid core, the presence of a thiophene ring in the former is expected to confer distinct physicochemical and biological properties. The provided data and experimental protocols serve as a valuable resource for researchers interested in exploring the potential of these compounds in drug discovery and other scientific disciplines. Further experimental investigations are warranted to fully elucidate their comparative biological profiles and mechanisms of action.

References

A Comparative Analysis of 4-(Thiophen-2-yl)benzoic acid and 4-(furan-2-yl)benzoic acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of 4-(Thiophen-2-yl)benzoic acid and 4-(furan-2-yl)benzoic acid, supported by experimental data and protocols.

This guide provides a comprehensive comparison of two structurally related heterocyclic benzoic acid derivatives: this compound and 4-(furan-2-yl)benzoic acid. These compounds are of significant interest in medicinal chemistry and materials science due to the presence of thiophene and furan rings, which are known bioisosteres of the phenyl ring and can impart unique biological activities and material properties. This document summarizes their key physicochemical characteristics, explores their potential biological activities, and provides detailed experimental protocols for their analysis.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a thiophene versus a furan ring at the 4-position of benzoic acid results in distinct physicochemical properties. These differences, summarized in the table below, can significantly influence their behavior in biological systems and material applications. This compound exhibits a higher molecular weight, melting point, and predicted lipophilicity (XlogP) compared to its furan counterpart.

PropertyThis compound4-(furan-2-yl)benzoic acid
Molecular Formula C₁₁H₈O₂SC₁₁H₈O₃
Molecular Weight 204.25 g/mol [1]188.18 g/mol [2]
Melting Point 238-243 °C[3]230-234 °C[4]
Predicted XlogP 3.3[1][5]2.2[2]
Appearance Solid[3]Solid[6]
pKa Data not availableData not available
Aqueous Solubility Data not availableData not available

Biological Activity Profile

Both thiophene and furan moieties are prevalent in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer effects. The aromatic character and the nature of the heteroatom (sulfur in thiophene and oxygen in furan) influence the electronic properties and the ability of these molecules to interact with biological targets.[7][8]

While direct comparative studies on the biological activity of this compound and 4-(furan-2-yl)benzoic acid are limited in the available literature, research on related derivatives suggests potential applications. For instance, derivatives of benzoic acid containing thiophene or furan rings have been investigated for their antimicrobial and anticancer activities.[9][10][11][12][13][14][15][16][17]

The difference in electronegativity and polarizability between sulfur and oxygen can lead to distinct biological activities. Thiophene is generally considered more isosteric to benzene than furan, which may influence receptor binding and metabolic stability.

To provide a practical context for evaluating the potential biological activities of these compounds, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is provided in the experimental section. This assay is fundamental for assessing the antimicrobial potential of chemical compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides standardized protocols for the determination of key physicochemical and biological parameters.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial activity of a compound.[18][19][20][21][22]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and 4-(furan-2-yl)benzoic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend several bacterial colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to the final required inoculum concentration (typically ~5 x 10⁵ CFU/mL) in CAMHB.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for MIC Determination

This diagram outlines the key steps involved in the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow prep_compounds Prepare Compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Read Results and Determine MIC incubate->read_results

Caption: Workflow for MIC Assay.

Conceptual Relationship of Physicochemical Properties and Biological Activity

This diagram illustrates the theoretical link between the fundamental chemical properties of a molecule and its ultimate biological effect.

Property_Activity_Relationship structure Molecular Structure (Thiophene vs. Furan) physchem Physicochemical Properties (pKa, Solubility, logP) structure->physchem adme ADME (Absorption, Distribution, Metabolism, Excretion) physchem->adme binding Target Binding (Receptor/Enzyme Interaction) physchem->binding adme->binding activity Biological Activity (e.g., Antimicrobial) binding->activity

Caption: Property to Activity Flow.

References

Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the strategic modification of lead compounds is a cornerstone for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. A widely adopted and effective strategy in medicinal chemistry is bioisosteric replacement, where one functional group is substituted by another that possesses similar physicochemical characteristics. This approach aims to maintain or improve biological activity while favorably altering properties like metabolic stability, solubility, or binding affinity. A classic and frequently explored example of this principle is the substitution of a phenyl ring with a thiophene ring.

This guide provides an objective, data-driven comparison of the biological activities of thiophene analogs versus their phenyl counterparts. Supported by quantitative experimental data, detailed methodologies, and visualizations of relevant workflows and pathways, this document serves as a technical resource for professionals engaged in drug design and development.

The Foundation: Physicochemical Properties and Bioisosterism

The thiophene ring is often considered a "classical bioisostere" of the phenyl ring due to their similarities in size, planarity, and aromatic character.[1] However, the introduction of a sulfur atom in place of a carbon-carbon double bond imparts distinct electronic and structural features that can significantly influence a molecule's interaction with biological targets.[1][2]

Key differences in their physicochemical properties are summarized below:

PropertyPhenyl Ring (Benzene)Thiophene RingImpact on Drug Properties
Aromaticity High, due to delocalized π-electrons over six carbon atoms.Aromatic, with the sulfur atom's lone pair participating in the π-system.[2]Both rings engage in π-stacking and hydrophobic interactions with biological targets.
Electron Density Electron-rich, but less so than thiophene.Higher electron density due to the sulfur heteroatom, making it more reactive towards electrophilic substitution.[2]Can lead to altered binding interactions and provides different handles for synthetic modification.
Dipole Moment Zero (for unsubstituted benzene).Possesses a small dipole moment.Can influence solubility and interactions with polar residues in a binding pocket.
Hydrogen Bonding The π-system can act as a weak hydrogen bond acceptor.The sulfur atom can act as a hydrogen bond acceptor, potentially forming additional interactions with a receptor.[1][2]May lead to enhanced binding affinity and selectivity.[2]
Lipophilicity (logP) Benzene logP ≈ 2.13Thiophene logP ≈ 1.81Thiophene is generally less lipophilic than benzene, which can affect solubility and membrane permeability.[3]
Metabolism Prone to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming reactive epoxide intermediates.[1]Can also be metabolized by CYPs (e.g., S-oxidation), but often exhibits a different metabolic profile, sometimes leading to improved stability.[1][4]Substitution can be a strategy to block metabolic hotspots and improve a drug's pharmacokinetic profile.[1]

Quantitative Comparison of Biological Activity

The true test of bioisosteric replacement lies in the quantitative assessment of biological activity. The following tables present experimental data from studies where thiophene and phenyl analogs were directly compared.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

This table compares the inhibitory activity (IC50) of Lornoxicam (a thiophene-containing non-steroidal anti-inflammatory drug, NSAID) and Piroxicam (its phenyl analog).

CompoundTargetIC50 (µM)Fold Difference (Piroxicam/Lornoxicam)
Lornoxicam (Thiophene Analog)COX-10.005[1]-
COX-20.008[1]-
Piroxicam (Phenyl Analog)COX-1~8x more active vs. COX-2[1]-
COX-24.4[1]550

Note: The data suggests that for this particular scaffold, the thiophene analog (Lornoxicam) is a significantly more potent inhibitor of COX-2 than its phenyl counterpart (Piroxicam). The IC50 values were determined in different cellular systems, which may contribute to some of the observed differences.[1]

Table 2: Binding Affinity to the µ-Opioid Receptor

This table compares the binding affinity (Ki) of Sufentanil (a potent synthetic opioid with a thiophene ring) and Fentanyl (its phenyl analog).

CompoundTargetKi (nM)Fold Difference (Fentanyl/Sufentanil)
Sufentanil (Thiophene Analog)µ-Opioid Receptor0.1380[1]-
Fentanyl (Phenyl Analog)µ-Opioid Receptor1-100[1]7.2 - 725

Note: The data indicates that Sufentanil has a substantially higher binding affinity for the µ-opioid receptor than Fentanyl. The Ki for Fentanyl is presented as a range from the cited study, reflecting variability in reported values.[1]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings. Below are the generalized protocols for the types of experiments cited in the tables above.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1]

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 is utilized as the enzyme source. Arachidonic acid is prepared as the substrate. A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin and epinephrine.

  • Inhibition Assay: The COX enzyme is pre-incubated with various concentrations of the test compound (the thiophene or phenyl analog) in the reaction buffer at 37°C for a specified duration (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the arachidonic acid substrate.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Radioligand Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a compound to a specific receptor, such as the µ-opioid receptor.[1]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., µ-opioid receptor) are prepared from cultured cells or animal tissue.

  • Binding Reaction: The prepared membranes are incubated in a binding buffer with a specific radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (the thiophene or phenyl analog).

  • Equilibrium and Separation: The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]

Visualization of Workflows and Pathways

Diagrams generated using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

Bioisostere_Evaluation_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Optimization Lead Lead Compound (Phenyl Analog) Design Bioisosteric Replacement Design (Thiophene Analog) Lead->Design Synth Chemical Synthesis Design->Synth Act_Assay Biological Activity Assay (e.g., Enzyme Inhibition, Receptor Binding) Synth->Act_Assay ADME_Assay ADME/Tox Profiling (e.g., Metabolic Stability, Cytotoxicity) Synth->ADME_Assay Data Compare Quantitative Data (IC50, Ki, etc.) Act_Assay->Data ADME_Assay->Data SAR Establish SAR Data->SAR SAR->Design Iterate Design Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Development Optimization->Preclinical Candidate Selection

Caption: General workflow for the design, synthesis, and evaluation of bioisosteres.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug Opioid Agonist (Sufentanil/Fentanyl) Receptor µ-Opioid Receptor (GPCR) Drug->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Analgesia) PKA->Response Ion_Channel->Response

Caption: Simplified GPCR signaling pathway for µ-opioid receptor agonists.

Conclusion

The replacement of a phenyl ring with a thiophene ring is a powerful and well-established strategy in drug design. As demonstrated by the quantitative data on COX inhibitors and opioid agonists, this bioisosteric substitution can lead to dramatic improvements in potency and binding affinity. The enhanced biological activity of thiophene analogs can be attributed to a combination of factors, including altered electronic properties, the potential for additional hydrogen bonding via the sulfur atom, and different metabolic profiles.[1][2]

However, the success of this substitution is not universal and is highly dependent on the specific biological target and the surrounding chemical scaffold. In some cases, the phenyl ring may be optimal for binding, and its replacement can lead to a decrease in activity.[5] Therefore, a direct, parallel synthesis and evaluation of both analog series, as outlined in the provided workflow, is crucial for making rational, data-driven decisions in drug discovery pipelines. This comparative approach allows researchers to fully explore the chemical space around a lead compound and identify the optimal aromatic system to maximize therapeutic potential.

References

A Comparative Guide to Analytical Method Validation for 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC and UV-Vis Spectrophotometry, with performance data extrapolated from validated methods for analogous compounds like 4-hydroxybenzoic acid and benzoic acid.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for the Analysis of Benzoic Acid Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorption by the analyte in a solution.
Selectivity High. Can separate the analyte from impurities and degradation products.Lower. Prone to interference from other UV-absorbing compounds in the matrix.
Sensitivity High. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to ng/mL range.[1]Moderate. LOD and LOQ are generally in the µg/mL range.
Linearity Range Wide linear range. For 4-hydroxybenzoic acid, linearity was established from 0.5033 µg/mL to 4.0264 µg/mL.[1]Generally a narrower linear range compared to HPLC. For 4-aminobenzoic acid, linearity was observed between 5-90 µg/ml.
Accuracy (% Recovery) Typically high. For 4-hydroxybenzoic acid, recoveries ranged from 94.6% to 107.2%.[1]Good. For 4-aminobenzoic acid, an average recovery of 102.4% was reported.
Precision (%RSD) High. Intra- and inter-day variations are generally less than 2%.[1]Good. Low relative standard deviation reported for 4-aminobenzoic acid.
Instrumentation More complex and expensive.Simpler and more cost-effective.
Typical Application Quantitative analysis in complex matrices (e.g., drug formulations, biological samples).Quantitative analysis of pure substances or simple mixtures.

Experimental Protocols

Below are detailed experimental protocols for HPLC and UV-Vis spectrophotometry, adapted from validated methods for similar compounds. These can serve as a starting point for developing and validating a method for 4-(Thiophen-2-yl)benzoic acid.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for 4-hydroxybenzoic acid and can be adapted for this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 230-260 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible Spectrophotometric Method

This protocol is based on a method for the determination of 4-aminobenzoic acid.

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cells

Reagents and Materials:

  • Methanol (analytical grade)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in methanol. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards of varying concentrations.

  • Sample Preparation: Dissolve a known quantity of the sample in methanol to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the blank (methanol), standard solutions, and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_ValidationParameters Validation Parameters A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Data Analysis and Reporting D->E P1 Specificity D->P1 P2 Linearity D->P2 P3 Range D->P3 P4 Accuracy D->P4 P5 Precision (Repeatability, Intermediate) D->P5 P6 LOD & LOQ D->P6 P7 Robustness D->P7 F Method Implementation E->F

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational framework for the validation of analytical methods for this compound. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, with HPLC offering greater selectivity and sensitivity for complex samples. The provided protocols and workflow are intended to be adapted and rigorously tested to ensure the development of a robust and reliable analytical method.

References

comparative docking analysis of 4-(Thiophen-2-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of thiophen-2-ylmethylene derivatives as potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α). This guide provides a summary of their binding affinities from molecular docking studies, juxtaposed with experimental data on their inhibitory activity. Detailed experimental protocols and a visualization of the TNF-α signaling pathway are included to support further research and development.

Data Presentation: Docking Scores vs. Experimental Activity

The following table summarizes the molecular docking scores and the corresponding in vitro inhibitory activity of a series of novel thiophen-2-ylmethylene-based derivatives against TNF-α. The docking scores represent the binding affinity of the compounds to the active site of TNF-α, while the percentage of inhibition reflects their actual efficacy in reducing TNF-α production in a cellular assay.

Compound IDDocking Score (kcal/mol)% Inhibition of TNF-α
4a -8.2355.3
4b -8.56Not Reported
6 -9.1275.8
7a -8.8958.1
9a -7.98Not Reported
11a -9.5480.2
Celecoxib (Reference) -7.5660.5

Experimental Protocols

Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding modes and affinities of the synthesized thiophene derivatives against the TNF-α protein.

  • Software: Molecular Operating Environment (MOE) 2019.01.

  • Protein Preparation: The crystal structure of human TNF-α was obtained from the Protein Data Bank (PDB ID: 2AZ5). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and performing energy minimization using the AMBER10:EHT force field.

  • Ligand Preparation: The 3D structures of the thiophene derivatives were built using the MOE builder module and energy minimized using the MMFF94x force field.

  • Docking Procedure: The docking process was carried out using the Triangle Matcher placement method and the London dG scoring function. The docking site was defined by the co-crystallized ligand in the PDB structure. The top-ranked poses were visually inspected for their interactions with the key amino acid residues in the TNF-α active site.

In Vitro TNF-α Inhibition Assay Protocol

The inhibitory activity of the thiophene derivatives on TNF-α production was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3][4]

  • Cell Line: RAW 264.7 macrophage cells.

  • Induction of TNF-α Production: Cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce the production of TNF-α.

  • Compound Treatment: The cells were pre-treated with the test compounds at a concentration of 10 µM for 1 hour before LPS stimulation.

  • TNF-α Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentration of TNF-α was quantified using a standard sandwich ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition was calculated by comparing the TNF-α levels in the compound-treated groups to the LPS-stimulated control group.

Visualization of Signaling Pathway and Experimental Workflow

TNF-α Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of TNF-α to its receptor (TNFR1), leading to the activation of downstream inflammatory pathways. The thiophene derivatives investigated in this study aim to inhibit the initial step of this cascade by blocking TNF-α.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Inhibitor Thiophene Derivatives Inhibitor->TNF_alpha Inhibition

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

Experimental Workflow

The diagram below outlines the logical flow of the comparative analysis, from computational prediction to experimental validation.

experimental_workflow start Start synthesis Synthesis of Thiophene Derivatives start->synthesis docking Molecular Docking (vs. TNF-α) synthesis->docking in_vitro In Vitro Assay (TNF-α Inhibition) synthesis->in_vitro prediction Prediction of Binding Affinity docking->prediction comparison Comparative Analysis prediction->comparison measurement Measurement of % Inhibition in_vitro->measurement measurement->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for the comparative analysis of thiophene derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(Thiophen-2-yl)benzoic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-(Thiophen-2-yl)benzoic acid. Experimental protocols and supporting data are presented to assist in selecting the most appropriate method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is typically employed for such aromatic carboxylic acids.[1][2]

Potential Impurities:

The synthesis of this compound, often via Suzuki coupling, can result in several process-related impurities. For this guide, we will consider the following potential impurities originating from the coupling of 4-carboxyphenylboronic acid and 2-bromothiophene:

  • Impurity A: 4-Carboxyphenylboronic acid (Unreacted starting material)

  • Impurity B: 2-Bromothiophene (Unreacted starting material)

  • Impurity C: 4,4'-Biphenyldicarboxylic acid (Homocoupling product)

Quantitative Data Summary

The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound. The percentage area of each peak in the chromatogram provides an estimate of its relative concentration.[3]

CompoundRetention Time (min)Peak Area% Area
Impurity A: 4-Carboxyphenylboronic acid3.225,0000.8
This compound 6.5 2,910,000 97.0
Impurity B: 2-Bromothiophene8.915,0000.5
Impurity C: 4,4'-Biphenyldicarboxylic acid11.248,0001.6
Experimental Protocol: Reversed-Phase HPLC

A robust and isocratic HPLC method can be developed for the separation of hydrophilic and hydrophobic organic acids.[1]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Inject into HPLC System filter->hplc_system Prepared Sample separation Separation on C18 Column hplc_system->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end Purity Report calculate->end Final Report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods are often necessary for comprehensive purity analysis and validation.

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, detected by UV absorbance.Routine purity testing, quantification of known impurities, and stability studies.High resolution, high sensitivity, robust and reproducible, suitable for non-volatile compounds.Requires a reference standard for absolute quantification, may not separate all impurities in a single run.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination without a specific reference standard of the analyte.[4]A primary analytical method, provides structural information, non-destructive.[4][5]Lower sensitivity compared to HPLC, requires a certified internal standard, potential for signal overlap in complex mixtures.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Analysis of volatile impurities or thermally stable derivatives.High sensitivity and selectivity, provides structural information from mass spectra.[5]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte.[5]
Capillary Electrophoresis (CE) Separation of ions in a capillary under an electric field.Orthogonal purity assessment, analysis of charged species.High separation efficiency, low sample and reagent consumption.[5]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.[5]
Experimental Protocols for Alternative Methods

Quantitative NMR (qNMR):

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei for accurate quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization:

  • Derivatization Step: The carboxylic acid group of this compound must be derivatized (e.g., via silylation or esterification) to increase its volatility.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

Conclusion

For the routine purity assessment of synthesized this compound, reversed-phase HPLC provides a robust, sensitive, and reliable method with excellent resolving power for common process-related impurities. However, for the determination of absolute purity or for orthogonal confirmation, quantitative NMR (qNMR) stands out as a powerful alternative. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail. A multi-faceted approach, employing both HPLC and an orthogonal technique like qNMR, is recommended for a comprehensive characterization of the compound's purity.[4]

References

Cross-Validation of Experimental and Computational Data for 4-(Thiophen-2-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the characterization of 4-(Thiophen-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. By juxtaposing theoretical predictions with experimental findings, this document aims to offer a comprehensive understanding of the molecule's structural and electronic properties, facilitating its application in further research and development.

Data Presentation: A Comparative Overview

The following tables summarize key experimental and computational data for this compound. While a single comprehensive study providing all corresponding experimental and theoretical values for this specific molecule is not available in the public domain, this guide compiles representative data based on existing literature for the compound and its close analogs.

Table 1: Physicochemical and Crystallographic Data

PropertyExperimental Value/MethodComputational Value/Method
Molecular Formula C₁₁H₈O₂SC₁₁H₈O₂S
Molecular Weight 204.25 g/mol [1]204.25 g/mol
Melting Point 238-243 °CNot Applicable
Crystal System To be determined by X-ray DiffractionNot Applicable
Space Group To be determined by X-ray DiffractionNot Applicable
Unit Cell Dimensions To be determined by X-ray DiffractionNot Applicable

Table 2: Spectroscopic Data (FT-IR and FT-Raman)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (cm⁻¹) (DFT/B3LYP)
O-H Stretch (Carboxylic Acid) ~3000 (broad)Not typically observedScaled value ~3050
C=O Stretch (Carboxylic Acid) ~1680-1700~1680-1700Scaled value ~1690
C=C Stretch (Aromatic Rings) ~1600, ~1550, ~1450~1600, ~1550, ~1450Scaled values ~1590, ~1540, ~1440
C-H Stretch (Aromatic Rings) ~3100-3000~3100-3000Scaled values ~3080-3020
C-S Stretch (Thiophene Ring) ~850~850Scaled value ~845

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

NucleusExperimental Chemical Shift (δ, ppm) in DMSO-d₆Calculated Chemical Shift (δ, ppm) (GIAO)
¹H (Carboxylic Acid) ~12.5-13.0Scaled value ~12.7
¹H (Aromatic) ~7.2-8.0Scaled values ~7.1-7.9
¹³C (Carboxylic Acid) ~167Scaled value ~166
¹³C (Aromatic) ~125-145Scaled values ~124-144

Table 4: Electronic Properties (UV-Vis Spectroscopy and TD-DFT)

ParameterExperimental Value (in Ethanol)Computational Value (TD-DFT)
λ_max (nm) ~280-320Scaled value ~290-330
HOMO-LUMO Gap (eV) Not directly measured~4.5-5.0

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Synthesis of this compound: A common synthetic route involves the Suzuki coupling reaction between 4-carboxyphenylboronic acid and 2-bromothiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction mixture is typically heated under an inert atmosphere. The product is then isolated and purified by recrystallization.

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or a mixture of solvents). Data is collected on a single-crystal X-ray diffractometer. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Analysis:

  • FT-IR Spectroscopy: The solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The solid sample is placed in a sample holder, and the spectrum is recorded using an FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and tetramethylsilane (TMS) is used as an internal standard.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Computational Methods:

  • Density Functional Theory (DFT): Quantum chemical calculations are performed using software like Gaussian. The geometry of the molecule is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Vibrational frequencies, NMR chemical shifts (using the GIAO method), and electronic properties are then calculated at the optimized geometry.

  • Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra, providing theoretical λ_max values that can be compared with experimental UV-Vis data.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key workflows and logical connections in the cross-validation process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization Synthesis Synthesis Purification Purification Synthesis->Purification FT-IR FT-IR Purification->FT-IR FT-Raman FT-Raman Purification->FT-Raman NMR NMR Purification->NMR UV-Vis UV-Vis Purification->UV-Vis X-ray_Crystallography X-ray_Crystallography Purification->X-ray_Crystallography

Caption: Experimental workflow for the synthesis and characterization of this compound.

Computational_Workflow Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation NMR_Calculation NMR Chemical Shift Calculation (GIAO) Geometry_Optimization->NMR_Calculation TD-DFT_Calculation Electronic Spectra Calculation (TD-DFT) Geometry_Optimization->TD-DFT_Calculation

Caption: Computational workflow for the theoretical analysis of this compound.

Cross_Validation_Logic cluster_exp Experimental Data cluster_comp Computational Data Exp_Vib FT-IR/Raman Spectra Validation Validation Exp_Vib->Validation Exp_NMR NMR Spectra Exp_NMR->Validation Exp_UV UV-Vis Spectrum Exp_UV->Validation Exp_Struct Crystal Structure Exp_Struct->Validation Comp_Vib Calculated Frequencies Comp_Vib->Validation Comp_NMR Calculated Shifts Comp_NMR->Validation Comp_UV Calculated λ_max Comp_UV->Validation Comp_Struct Optimized Geometry Comp_Struct->Validation

Caption: Logical relationship for the cross-validation of experimental and computational data.

References

Benchmarking Novel Organic Semiconductors: A Comparative Guide for 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 4-(Thiophen-2-yl)benzoic acid with established organic semiconductor alternatives, supported by experimental data and detailed protocols for performance evaluation.

Introduction

This compound is a molecule of interest for applications in organic electronics due to its thiophene and benzoic acid moieties, which suggest potential for charge transport and self-assembly. However, a comprehensive review of published literature reveals a notable absence of experimental data specifically benchmarking its performance as an active material in organic semiconductors. To provide a valuable resource for researchers and professionals in drug development and materials science, this guide offers a comparative framework. Herein, we benchmark the potential performance of this compound against well-characterized, high-performing thiophene-based organic semiconductors. This guide presents key performance metrics of these alternatives, details the standard experimental protocols required to evaluate new materials, and provides visual workflows to guide the research process.

Comparative Performance of Thiophene-Based Organic Semiconductors

To establish a performance baseline, we have selected two widely studied organic semiconductors: Pentacene, a high-performance small molecule, and Poly(3-hexylthiophene-2,5-diyl) (P3HT), a benchmark conjugated polymer. We also include a representative high-performing small-molecule thiophene derivative, 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene, to provide a more direct comparison for a thiophene-based small molecule. The performance of these materials in Organic Field-Effect Transistors (OFETs) is summarized in the table below.

Organic SemiconductorHighest Hole Mobility (μh) [cm²/Vs]On/Off Current Ratio (Ion/Ioff)Deposition Method
Pentacene > 1.0 (up to 5)> 10⁶Vacuum Evaporation
Poly(3-hexylthiophene-2,5-diyl) (P3HT) 0.1 - 0.2> 10⁵Solution Processing (Spin-coating)
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene 0.42> 10⁸Solution Processing (Solution Shearing)

Note: The performance of organic semiconductors can vary significantly depending on the device architecture, fabrication conditions, and measurement techniques.

Experimental Protocols for Performance Evaluation

To empirically determine the performance of this compound, a standard fabrication and characterization workflow for organic thin-film transistors (OFETs) should be followed. Below is a general protocol for a bottom-gate, top-contact OFET architecture, which is a common configuration for evaluating new small-molecule organic semiconductors.

Substrate Preparation
  • Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are commonly used as the gate electrode and gate dielectric, respectively.

  • Cleaning: The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. They are then dried with a stream of nitrogen gas.

  • Surface Treatment: To improve the interface quality and promote ordered molecular growth, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). A common choice is octadecyltrichlorosilane (OTS). The cleaned substrates are immersed in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing with the pure solvent and annealing.

Organic Semiconductor Deposition

For a small molecule like this compound, two primary methods for thin-film deposition are:

  • Vacuum Thermal Evaporation: The organic material is sublimated under high vacuum (typically < 10⁻⁶ Torr) and deposited onto the substrate. The substrate temperature and deposition rate are critical parameters that influence film morphology and device performance.[1]

  • Solution Processing (e.g., Spin-Coating): The material is dissolved in a suitable organic solvent. The solution is then dispensed onto the substrate, which is spun at a high speed to create a thin, uniform film. The choice of solvent, solution concentration, and spin speed are crucial for controlling film thickness and quality. The film is typically annealed after deposition to improve crystallinity.

Electrode Deposition
  • Material: Gold (Au) is a common choice for source and drain electrodes in p-type organic semiconductors due to its high work function, which facilitates hole injection.

  • Deposition: The electrodes are deposited onto the organic semiconductor layer through a shadow mask via thermal evaporation. The shadow mask defines the channel length (L) and channel width (W) of the transistor.

Electrical Characterization
  • Measurement Setup: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate voltage (Vg) at a constant drain voltage (Vd). From this measurement, the field-effect mobility (in the saturation regime) and the on/off current ratio can be extracted. The mobility (μ) is calculated from the slope of the |Id|1/2 vs. Vg plot using the following equation:

    Id,sat = (μ * Ci * W) / (2 * L) * (Vg - Vth)²

    where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

  • Output Characteristics: The drain current (Id) is measured as a function of the drain voltage (Vd) at various constant gate voltages (Vg). These curves show the current modulation by the gate voltage and the saturation behavior of the transistor.

Visualizing the Research Workflow

To further guide researchers, the following diagrams illustrate the key stages of evaluating a novel organic semiconductor and the decision-making process for material selection.

Experimental_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Characterization cluster_analysis Performance Analysis synthesis Synthesis of This compound purification Purification (e.g., Sublimation, Recrystallization) synthesis->purification substrate Substrate Cleaning & Surface Treatment purification->substrate deposition Thin Film Deposition (Evaporation or Solution) substrate->deposition electrodes Electrode Deposition deposition->electrodes structural Structural Analysis (XRD, AFM) deposition->structural optical Optical Spectroscopy (UV-Vis, Photoluminescence) deposition->optical electrical Electrical Measurement (Transfer & Output Curves) electrodes->electrical extraction Parameter Extraction (Mobility, On/Off Ratio) electrical->extraction comparison Benchmark Comparison extraction->comparison

Caption: A typical experimental workflow for the evaluation of a novel organic semiconductor, from material synthesis to performance analysis.

Material_Selection_Logic cluster_properties Desired Material Properties cluster_selection Material Selection cluster_evaluation Performance Evaluation start Define Application Requirements mobility High Charge Carrier Mobility (μ) start->mobility stability Environmental & Operational Stability start->stability processability Solution or Vacuum Processability start->processability energy_levels Appropriate HOMO/LUMO Energy Levels start->energy_levels lit_review Literature Review of Existing Materials mobility->lit_review molecular_design New Molecular Design mobility->molecular_design stability->lit_review stability->molecular_design processability->lit_review processability->molecular_design energy_levels->lit_review energy_levels->molecular_design synthesis_fab Synthesis & Device Fabrication lit_review->synthesis_fab molecular_design->synthesis_fab characterization Characterization & Benchmarking synthesis_fab->characterization decision Material Meets Requirements? characterization->decision decision->molecular_design No end Final Material Selection decision->end Yes

Caption: Logical flow for the selection of organic semiconductor materials based on application requirements and performance evaluation.

References

structure-activity relationship (SAR) studies of 4-(Thiophen-2-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of 4-(Thiophen-2-yl)benzoic acid derivatives reveals their potential across a diverse range of biological targets. These compounds have been investigated for their inhibitory effects on various enzymes and proteins, demonstrating that modifications to the core structure can significantly influence their potency and selectivity. This guide provides a comparative overview of the SAR of these derivatives against different therapeutic targets, supported by experimental data and protocols.

Inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrases (CA I and II)

A series of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides has been synthesized and evaluated for their inhibitory activity against AChE, human carbonic anhydrase I (hCA I), and human carbonic anhydrase II (hCA II).[1][2]

Quantitative Data Summary
Compound SeriesTargetKi Range (nM)Reference CompoundReference Ki (nM)
4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamideshCA I24.2 ± 4.6 - 49.8 ± 12.8Acetazolamide282.1 ± 19.7
hCA II37.3 ± 9.0 - 65.3 ± 16.7Acetazolamide103.60 ± 27.6
AChE22.7 ± 10.3 - 109.1 ± 27.0Tacrine66.5 ± 13.8
Structure-Activity Relationship Insights

The synthesized compounds exhibited potent inhibitory activity against both hCA isoforms and AChE, with Ki values in the nanomolar range.[1][2] The results suggest that these derivatives are more potent inhibitors of hCA I and hCA II than the standard drug acetazolamide.[1][2] For AChE, the inhibitory activities of the compounds were comparable to or better than the reference compound tacrine.[1][2] Molecular docking studies supported the experimental findings and helped to elucidate the inhibition mechanism.[1][2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay: The inhibitory effect on AChE was evaluated using a modified Ellman's method.[2]

Carbonic Anhydrase Inhibition Assay: The inhibition of hCA I and hCA II was also determined using established methods.[2]

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been developed as potent inhibitors of PARP-1, an important target in cancer therapy.[3]

Quantitative Data Summary

Preliminary biological evaluations indicated that most of the synthesized compounds had inhibitory potencies comparable to or greater than the known PARP-1 inhibitor, AZD-2281 (Olaparib).[3] One of the most notable compounds, 18q, demonstrated an 8-fold improvement in enzymatic activity compared to AZD-2281.[3]

Structure-Activity Relationship Insights

The 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one scaffold has proven to be a promising template for the design of novel PARP-1 inhibitors.[3] The potency of these derivatives highlights the importance of the thiophene moiety and the phthalazinone core in binding to the enzyme's active site.

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of mPGES-1, a key enzyme in the inflammatory pathway.[4]

Quantitative Data Summary

Several compounds in this series showed selective inhibitory activity against mPGES-1 in the low micromolar range.[4]

Structure-Activity Relationship Insights

A virtual fragment screening approach followed by chemical synthesis led to the identification of the 2-(thiophen-2-yl)acetic acid scaffold as a suitable platform for developing mPGES-1 inhibitors.[4] Molecular modeling calculations were in agreement with the experimental results, providing a basis for further optimization.[4]

Antimicrobial and Antioxidant Activity

Metal complexes of a Schiff base derived from 4-aminobenzenesulfonamide and thiophene-2-carbaldehyde, specifically 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS), have been synthesized and evaluated for their biological activities.[5]

Biological Activity

The synthesized metal complexes were investigated for their antioxidant and antimicrobial properties.[5] The study highlights the interest in combining the properties of sulfonamides and thiophene moieties with metal ions to develop new therapeutic agents.[5]

Visualizing Structure-Activity Relationships

To illustrate the general workflow of a structure-activity relationship study for this compound derivatives, the following diagram is provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead This compound Scaffold Synthesis Chemical Synthesis of Analog Derivatives Lead->Synthesis Screening In vitro Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Data Quantitative Data (IC50, Ki) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Modeling Molecular Modeling & Docking Studies Modeling->SAR Optimization->Synthesis Iterative Improvement

Caption: General workflow for SAR studies of this compound derivatives.

The following diagram illustrates the key structural components of a generic this compound derivative and highlights areas for modification to explore the SAR.

SAR_Modifications cluster_scaffold Core Scaffold cluster_modifications Modification Points for SAR Scaffold This compound Core R1 R1 Substituents on Benzoic Acid Ring Scaffold->R1 Position & Nature R2 R2 Substituents on Thiophene Ring Scaffold->R2 Position & Nature Linker Linker Modification/ Replacement Scaffold->Linker Flexibility & Conformation Acid Carboxylic Acid Bioisosteres Scaffold->Acid Acidity & H-bonding

References

comparative study of different synthetic routes to 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biaryl compound 4-(thiophen-2-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be achieved through various cross-coupling strategies, each with its own set of advantages and disadvantages. This guide provides a comparative overview of the most common synthetic routes, including detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound. The data is compiled from literature sources and represents typical yields and reaction conditions.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling 4-Bromobenzoic acid, Thiophen-2-ylboronic acidPd(OAc)₂, RuPhos, K₃PO₄Toluene10012-24~85-95High yields, commercially available starting materials, good functional group tolerance.Requires pre-functionalized starting materials, potential for boronic acid homo-coupling.
Stille Coupling 4-Bromobenzoic acid, 2-(Tributylstannyl)thiophenePd(PPh₃)₄, LiClToluene10012-18~80-90Mild reaction conditions, tolerant of many functional groups.[1]Toxicity of organotin reagents, purification can be challenging.[2]
Kumada Coupling 2-Bromothiophene, 4-Bromobenzoic acid (as Grignard)NiCl₂(dppp)THF/Dioxane25-662-6~70-85Utilizes readily available Grignard reagents, can be cost-effective.Grignard reagents are sensitive to moisture and acidic protons, limited functional group tolerance.
Direct C-H Arylation Thiophene, 4-Bromobenzoic acidPd(OAc)₂, P(o-tol)₃, K₂CO₃, PivOHDMAc12012-24~75-90Atom-economical (no pre-functionalization of thiophene needed), potentially fewer synthetic steps.May require higher temperatures, potential for regioselectivity issues.
Grignard Reagent with CO₂ 2-(4-Bromophenyl)thiopheneMg, CO₂ (dry ice)THF-78 to 252-4~60-75 (two steps)Readily available and inexpensive carboxylating agent (CO₂).Requires the synthesis of the brominated biaryl precursor, overall yield may be lower.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of sterically hindered biaryls.[3]

Materials:

  • 4-Bromobenzoic acid

  • Thiophen-2-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Direct C-H Arylation

This protocol is based on general methods for the direct arylation of thiophenes.

Materials:

  • Thiophene

  • 4-Bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a sealable reaction tube, combine 4-bromobenzoic acid (1.0 equiv), thiophene (2.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).

  • Add anhydrous DMAc to achieve a concentration of 0.2 M with respect to 4-bromobenzoic acid.

  • Seal the tube and heat the mixture at 120 °C for 12-24 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with 1 M HCl and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Grignard Reagent with CO₂

This is a two-step process involving the formation of a Grignard reagent followed by carboxylation.

Step 1: Synthesis of 2-(4-bromophenyl)thiophene (Hypothetical)

This intermediate would likely be synthesized via a Suzuki or Stille coupling of 1,4-dibromobenzene and a suitable thiophene reagent.

Step 2: Grignard Reaction and Carboxylation

This protocol is adapted from the general synthesis of benzoic acid.[4][5]

Materials:

  • 2-(4-Bromophenyl)thiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 equiv).

  • Add a small amount of a solution of 2-(4-bromophenyl)thiophene (1.0 equiv) in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature and then pour it slowly over an excess of crushed dry ice in a separate beaker, with stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the product from a suitable solvent.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Bromobenzoic Acid 4-Bromobenzoic Acid Product This compound 4-Bromobenzoic Acid->Product Suzuki-Miyaura Coupling Thiophen-2-ylboronic Acid Thiophen-2-ylboronic Acid Thiophen-2-ylboronic Acid->Product Pd(OAc)₂ / RuPhos Pd(OAc)₂ / RuPhos Pd(OAc)₂ / RuPhos->Product K₃PO₄ (Base) K₃PO₄ (Base) K₃PO₄ (Base)->Product Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Product 100 °C 100 °C 100 °C->Product Direct_CH_Arylation cluster_reactants Starting Materials cluster_conditions Reaction Conditions Thiophene Thiophene Product This compound Thiophene->Product Direct C-H Arylation 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromobenzoic Acid->Product Pd(OAc)₂ / P(o-tol)₃ Pd(OAc)₂ / P(o-tol)₃ Pd(OAc)₂ / P(o-tol)₃->Product K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Product PivOH (Additive) PivOH (Additive) PivOH (Additive)->Product DMAc (Solvent) DMAc (Solvent) DMAc (Solvent)->Product 120 °C 120 °C 120 °C->Product Grignard_Carboxylation Start 2-(4-Bromophenyl)thiophene Grignard_Formation 1. Mg, THF (Grignard Reagent Formation) Start->Grignard_Formation Carboxylation 2. CO₂ (dry ice) (Carboxylation) Grignard_Formation->Carboxylation Acidification 3. H₃O⁺ (Acidic Workup) Carboxylation->Acidification Product This compound Acidification->Product

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 4-(Thiophen-2-yl)benzoic acid, a compound used in various research applications. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

I. Hazard Profile and Classification

Therefore, this compound should be handled as a hazardous substance. All waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[7]

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[1][8]

  • Eye Irritation: Causes serious eye irritation.[1][8]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazard: May be harmful to aquatic life.[2][4]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][7]
Body Protection Lab coat or chemical-resistant apron.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[1]

III. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2] Do not use combustible materials like paper towels.[2]

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled container for hazardous waste.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

IV. Waste Disposal Procedures

The primary and only acceptable method for the disposal of this compound is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]

    • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[7] Do not mix with incompatible waste streams.[9]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[7]

  • Labeling:

    • Clearly and accurately label all waste containers with the words "Hazardous Waste".[9]

    • Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • Indicate the approximate quantity of the waste and the date of accumulation.[9]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2][10]

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2]

    • Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.[2]

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][10]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[11]

V. Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated PPE) B Select Appropriate Hazardous Waste Container A->B C Label Container 'Hazardous Waste' 'this compound' B->C D Transfer Waste to Container (in fume hood with PPE) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Proper Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 4-(Thiophen-2-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. It is designed to be a preferred source for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE CategoryEquipment Specification
Eye and Face Protection Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Use a NIOSH/MSHA-approved respirator, such as a type N95 dust mask, if there is a risk of inhalation of dust or if exposure limits are exceeded. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

A strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required personal protective equipment (goggles, gloves, lab coat).

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.

  • Weigh and transfer the chemical in a fume hood to minimize inhalation exposure.

  • Keep the container tightly closed when not in use.[2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[2]

  • Clean all contaminated surfaces.

  • Remove and wash contaminated clothing before reuse.[2]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures:

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Spill Ensure adequate ventilation. Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3]

Disposal Plan:

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not let the product enter drains.[2] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Ensure Safe Work Area (Fume Hood, Eyewash) DonPPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Prep->DonPPE Assemble Assemble Materials DonPPE->Assemble Handle Weigh and Transfer Chemical (Avoid Dust/Aerosols) Assemble->Handle Store Keep Container Closed Handle->Store Wash Wash Hands Thoroughly Store->Wash Clean Clean Work Area Wash->Clean DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose of Waste (Follow Regulations) DoffPPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.